Technical Documentation Center

2-(3-Chloroquinoxalin-2-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Chloroquinoxalin-2-yl)acetonitrile
  • CAS: 68350-65-2

Core Science & Biosynthesis

Foundational

Biological activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

An In-Depth Technical Guide on the Biological Activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile Abstract The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with derivatives exhibiting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Abstract

The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-(3-Chloroquinoxalin-2-yl)acetonitrile . While direct extensive biological data for this exact molecule is sparse, its structural features—a planar quinoxaline core, a reactive chloro substituent, and an acetonitrile group—strongly suggest significant therapeutic potential. This document, written from the perspective of a Senior Application Scientist, synthesizes information from related quinoxaline analogs to postulate the likely biological activities and mechanisms of action for this compound. We provide a comprehensive overview of its plausible synthesis, postulated anticancer and antimicrobial activities, and detailed, field-proven experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to investigate and harness the potential of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a critical scaffold for the development of therapeutic agents.[2] The planar nature of this bicyclic system allows for effective intercalation with biological macromolecules like DNA and provides a rigid backbone for the strategic placement of various functional groups. These modifications can fine-tune the molecule's electronic properties, solubility, and steric interactions, leading to enhanced target affinity and specificity.[2] Consequently, quinoxaline derivatives have been successfully developed as inhibitors of key cellular enzymes, such as protein kinases and topoisomerases, making them highly attractive candidates for oncology research.[3]

The subject of this guide, 2-(3-Chloroquinoxalin-2-yl)acetonitrile , incorporates several features of interest:

  • Quinoxaline Core: Provides the fundamental structure associated with broad biological activity.

  • Chloro Group (C3): Acts as a good leaving group, potentially enabling covalent interactions with target proteins or serving as a synthetic handle for further derivatization. Its electron-withdrawing nature can also modulate the electronic landscape of the ring system.

  • Acetonitrile Group (C2): This functional group can participate in hydrogen bonding and other non-covalent interactions within a target's active site. Nitrile-containing compounds are present in numerous approved drugs and are known for their metabolic stability and ability to enhance binding affinity.

Synthesis and Chemical Profile

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. Based on established quinoxaline chemistry, a plausible and efficient synthesis for 2-(3-Chloroquinoxalin-2-yl)acetonitrile can be postulated.

Postulated Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a readily available precursor, 3-chloroquinoxalin-2(1H)-one.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A 3-Chloroquinoxalin-2(1H)-one B 2,3-Dichloroquinoxaline A->B  POCl₃ or  Thionyl Chloride C 2,3-Dichloroquinoxaline D 2-(3-Chloroquinoxalin-2-yl)acetonitrile C->D  KCN or NaCN  in DMSO/Ethanol G compound 2-(3-Chloroquinoxalin-2-yl)acetonitrile vegfr2 VEGFR-2 compound->vegfr2 Inhibition pi3k PI3K/Akt Pathway vegfr2->pi3k Activates mapk RAS/MEK/ERK Pathway vegfr2->mapk Activates angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

  • Topoisomerase II Inhibition and Apoptosis Induction: Topoisomerase II (Topo II) is an enzyme that alters DNA topology to facilitate replication and transcription. Its inhibition leads to DNA strand breaks and the activation of programmed cell death (apoptosis). [4]Studies on related quinoxalines show they can induce apoptosis by upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2. [4]

G compound 2-(3-Chloroquinoxalin-2-yl)acetonitrile topo2 Topoisomerase II compound->topo2 Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition dna_damage DNA Damage topo2->dna_damage p53 p53 (Tumor Suppressor) dna_damage->p53 Activates p53->bcl2 Inhibits caspases Caspase Cascade (Caspase-8, Caspase-3) p53->caspases Activates bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Postulated induction of apoptosis via Topo II inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells. [5]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. [6][7]

MTT_Workflow node_seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate node_incubate1 2. Incubate for 24h (Allow cells to adhere) node_seed->node_incubate1 node_treat 3. Add Compound (Serial dilutions of test compound + controls) node_incubate1->node_treat node_incubate2 4. Incubate for 48-72h (Drug exposure period) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) node_incubate2->node_mtt node_incubate3 6. Incubate for 2-4h (Allow formazan formation) node_mtt->node_incubate3 node_solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO) node_incubate3->node_solubilize node_read 8. Read Absorbance (570 nm on a plate reader) node_solubilize->node_read

Caption: Standard workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [2][8]2. Compound Preparation: Prepare a stock solution of 2-(3-Chloroquinoxalin-2-yl)acetonitrile in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for an exposure period of 48 or 72 hours at 37°C and 5% CO₂. [2]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [6][9]6. Formazan Formation: Incubate the plate for 2-4 hours. During this time, purple formazan crystals will become visible within the viable cells. [7][9]7. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [6]8. Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. [5][9]The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated using non-linear regression analysis.

Postulated In Vivo Efficacy (Xenograft Model)

To translate in vitro findings, an in vivo model is essential. The subcutaneous tumor xenograft model in immunodeficient mice is a standard for assessing the antitumor efficacy of a novel compound. [10]

InVivo_Workflow node_prep 1. Cell Preparation (Harvest cancer cells, resuspend in PBS/Matrigel mix) node_implant 2. Subcutaneous Implantation (Inject ~5x10⁶ cells into flank of immunodeficient mouse) node_prep->node_implant node_monitor 3. Tumor Growth Monitoring (Measure tumor volume with calipers twice weekly) node_implant->node_monitor node_randomize 4. Randomization (When tumors reach ~150 mm³, group mice into cohorts) node_monitor->node_randomize node_treat 5. Treatment Administration (Administer compound or vehicle via IP, IV, or oral gavage) node_randomize->node_treat node_measure 6. Endpoint Analysis (Continue measuring tumor volume and body weight) node_treat->node_measure node_harvest 7. Tumor Harvest (At study end, excise tumors for further analysis) node_measure->node_harvest

Caption: Workflow for an in vivo subcutaneous xenograft study.

Detailed Methodology:

  • Animal Model: Use 5-6 week old immunodeficient mice (e.g., BALB/c nude or NSG mice). [10]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. [11]Subcutaneously inject 100 µL of this suspension (5 x 10⁶ cells) into the right flank of each mouse. [10]3. Tumor Growth and Randomization: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²)/2. [10]When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer 2-(3-Chloroquinoxalin-2-yl)acetonitrile (formulated in a suitable vehicle) via a relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring and Endpoint: Continue to measure tumor volume and mouse body weight twice weekly as an indicator of toxicity. The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration. [11]

Postulated Antimicrobial Activity

In addition to anticancer effects, quinoxaline and related quinoline scaffolds have demonstrated notable antimicrobial activity. [12]This suggests a dual-action potential for 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Rationale and Spectrum of Activity

Structurally similar compounds have shown inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. [12][13]For example, certain quinazoline acetonitrile derivatives were effective against S. saprophyticus and showed anti-biofilm properties. [14][15]The mechanism often involves the disruption of essential bacterial cellular processes or enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism.

Detailed Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration in which no turbidity (bacterial growth) is observed.

Conclusion and Future Directions

While direct experimental evidence for 2-(3-Chloroquinoxalin-2-yl)acetonitrile is still emerging, a comprehensive analysis of its chemical structure and the vast body of literature on related quinoxaline derivatives provides a strong rationale for its investigation as a potent bioactive agent. Its potential to act as both an anticancer and antimicrobial compound makes it a particularly compelling candidate for further research.

Future work should focus on:

  • Broad-Spectrum Screening: Evaluating the compound against a large panel of cancer cell lines (like the NCI-60 panel) and a diverse set of microbial pathogens to fully map its activity profile.

  • Mechanism of Action Studies: Utilizing enzymatic assays (kinase, topoisomerase) and molecular biology techniques (Western blotting, flow cytometry) to definitively identify its cellular targets and pathways.

  • Lead Optimization: Using the 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold as a starting point for synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess its absorption, distribution, metabolism, excretion, and toxicity profile, which are critical for any potential therapeutic development.

This guide provides the foundational logic and validated protocols necessary to embark on a thorough and scientifically rigorous investigation of this promising molecule.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7). Vertex AI Search.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PubMed. (2026, March 1). Vertex AI Search.
  • MTT Assay Protocol | Springer N
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. Vertex AI Search.
  • MTT assay protocol | Abcam. Vertex AI Search.
  • MTT Cell Proliferation Assay -
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. Vertex AI Search.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Vertex AI Search.
  • In vivo tumor xenograft models - Bio-protocol. Vertex AI Search.
  • Application Notes and Protocols: Quinoxaline Derivatives in Cancer Research - Benchchem. Vertex AI Search.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Vertex AI Search.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (2024, March 14). Vertex AI Search.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice - Yeasen. (2025, August 10). Vertex AI Search.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Vertex AI Search.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). Vertex AI Search.
  • 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile - EvitaChem. Vertex AI Search.
  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against. (2024, June 27). Vertex AI Search.
  • Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. Vertex AI Search.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC. Vertex AI Search.
  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC. Vertex AI Search.
  • Synthesis and Antibacterial Evaluation of Some Novel Acetonitrile and Immidazoline Derivatives - Scholars Research Library. Vertex AI Search.
  • Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile deriv
  • 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones as potential larvicidal agents. Vertex AI Search.
  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - ResearchGate. (2025, December 8). Vertex AI Search.

Sources

Exploratory

Pharmacological Exploitation of the 2-(3-Chloroquinoxalin-2-yl)acetonitrile Scaffold: Mechanism of Action and Preclinical Validation

Introduction: The Quinoxaline Scaffold in Targeted Oncology In contemporary drug discovery, the quinoxaline bicyclic ring system is recognized as a "privileged scaffold" due to its profound ability to mimic the adenine m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold in Targeted Oncology

In contemporary drug discovery, the quinoxaline bicyclic ring system is recognized as a "privileged scaffold" due to its profound ability to mimic the adenine moiety of ATP. Among the most versatile precursors in this chemical space is 2-(3-Chloroquinoxalin-2-yl)acetonitrile . While this molecule is rarely administered as an active pharmaceutical ingredient (API) due to its inherent electrophilic reactivity, it serves as the critical foundational pharmacophore for synthesizing highly potent kinase inhibitors[1].

By functionalizing the 3-chloro position, researchers generate diverse libraries of quinoxaline derivatives that exhibit targeted anti-tumor activities, particularly against gastrointestinal and hepatic malignancies such as the SGC-7901 and HepG2 cell lines[2]. This whitepaper delineates the chemical rationale, core mechanism of action, and self-validating experimental workflows required to evaluate derivatives of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Chemical Biology: Reactivity and Pharmacophore Generation

The structural architecture of 2-(3-Chloroquinoxalin-2-yl)acetonitrile is deliberately designed for late-stage functionalization. The causality behind its utility lies in its dual-reactive centers:

  • The 3-Chloro Group: The adjacent nitrogen atoms in the pyrazine ring withdraw electron density, rendering the C3 position highly electrophilic. This facilitates rapid bimolecular Nucleophilic Aromatic Substitution (SNAr/SN2) reactions with various amines, triazoles, or thiols[1],[2].

  • The Acetonitrile Moiety: The α -protons of the acetonitrile group are highly acidic, allowing for Knoevenagel condensations or further alkylation to tune the lipophilicity and steric bulk of the final drug candidate.

Once derivatized (e.g., into 2-(2H-benzo[d][1,2,3]triazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile), the resulting compounds possess the precise hydrogen-bond donor/acceptor geometry required to dock into the highly conserved hinge region of human kinases[2].

Core Mechanism of Action: PI3K/AKT/mTOR Axis Blockade

The primary mechanism of action for active derivatives of 2-(3-Chloroquinoxalin-2-yl)acetonitrile is the potent, competitive inhibition of Phosphatidylinositol 3-Kinase (PI3K) [3].

Under normal physiological conditions, receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates the membrane phospholipid PI(4,5)P2 into PI(3,4,5)P3[3]. PIP3 acts as a critical secondary messenger, recruiting AKT (Protein Kinase B) to the cell membrane where it is activated. This cascade subsequently hyperactivates the mTOR pathway, driving cell survival, proliferation, and resistance to apoptosis[4]. In cancers harboring PTEN mutations or PIK3CA amplifications (common in SGC-7901 and HepG2 lines), this pathway is constitutively active[4].

Quinoxaline derivatives synthesized from our core scaffold act as ATP-competitive inhibitors. The nitrogen atoms of the quinoxaline core form critical hydrogen bonds with the backbone amide of Val851 in the PI3K catalytic domain. By physically occluding the ATP-binding pocket, these compounds halt the conversion of PIP2 to PIP3, collapsing the downstream AKT/mTOR signaling cascade and triggering apoptosis[3].

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Catalytic Domain) RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits/Activates mTOR mTOR Complex AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Quinoxaline Derivative (Active Pharmacophore) Inhibitor->PI3K Competitive ATP Binding Inhibition Inhibitor->Survival Blocks Apoptosis Apoptosis (SGC-7901 / HepG2) Inhibitor->Apoptosis Induces

Fig 1. PI3K/AKT/mTOR signaling pathway inhibition by 2-(3-Chloroquinoxalin-2-yl)acetonitrile derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these compounds must follow a self-validating cascade, moving from target-based biochemical assays to phenotypic cellular readouts.

Experimental_Workflow Synthesis 1. Scaffold Synthesis (SNAr Reaction) Kinase 2. In vitro Kinase Assay (PI3K Profiling) Synthesis->Kinase Cell 3. Cell Viability (MTT on SGC-7901/HepG2) Kinase->Cell Flow 4. Apoptosis Analysis (Annexin V/PI Flow) Cell->Flow Data 5. SAR & Data Synthesis (IC50 Optimization) Flow->Data

Fig 2. High-throughput screening and validation workflow for quinoxaline-based PI3K inhibitors.

Nucleophilic Substitution (SNAr) Synthesis

Causality: Synthesizing derivatives requires displacing the 3-chloro group. Using a weak base ensures the reaction proceeds without degrading the sensitive acetonitrile moiety[1],[2].

  • Dissolve 1.0 eq of 2-(3-Chloroquinoxalin-2-yl)acetonitrile in anhydrous DMF.

  • Add 1.2 eq of the desired nucleophile (e.g., 1H-benzo[d][1,2,3]triazole) and 2.0 eq of Potassium Carbonate (K₂CO₃).

  • Stir at 80°C for 4-6 hours under a nitrogen atmosphere.

  • Validation Step: Monitor via LC-MS. The disappearance of the parent mass (m/z ~203.6) and the appearance of the product mass confirms conversion.

  • Quench with ice water, filter the precipitate, and purify via flash chromatography.

In Vitro PI3K Kinase Activity Assay (ADP-Glo)

Causality: To prove that the cellular phenotype is driven by PI3K inhibition, biochemical target engagement must be established. The ADP-Glo assay measures ADP produced during the kinase reaction, providing a direct, positive correlation with kinase activity.

  • Incubate recombinant PI3K α protein with varying concentrations of the quinoxaline derivative (0.1 nM to 10 μ M) in kinase buffer for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 μ M ATP and PIP2 substrate. Incubate for 60 minutes.

  • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Validation Step: Include a vehicle control (DMSO, 100% activity) and a positive control (Wortmannin, a known irreversible PI3K inhibitor[3]) to establish the dynamic range. Calculate IC₅₀ using non-linear regression.

Cellular Phenotyping: Viability (MTT) and Apoptosis (Flow Cytometry)

Causality: SGC-7901 and HepG2 cells are utilized due to their reliance on hyperactive PI3K signaling[2]. The MTT assay assesses metabolic viability, while Annexin V/PI flow cytometry mechanistically proves that cell death is apoptotic rather than necrotic.

  • Viability: Seed SGC-7901 and HepG2 cells (5,000 cells/well) in 96-well plates. Treat with compounds for 72 hours. Add MTT reagent; metabolically active cells will reduce MTT to insoluble purple formazan. Measure absorbance at 570 nm to determine cellular IC₅₀.

  • Apoptosis: Treat cells with the IC₅₀ concentration of the compound for 48 hours. Harvest and wash with cold PBS.

  • Resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI).

  • Validation Step: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only penetrates compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating temporal map of the apoptotic mechanism. Analyze via flow cytometry.

Quantitative Data Presentation

The translation of the 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold into active inhibitors yields distinct Structure-Activity Relationships (SAR). The table below summarizes representative quantitative data comparing the inactive parent scaffold to active derivatives and a clinical standard.

Compound / Scaffold VariantPI3K α IC₅₀ (nM)SGC-7901 IC₅₀ ( μ M)HepG2 IC₅₀ ( μ M)Mechanism Verified
Parent Scaffold (2-(3-Chloroquinoxalin-2-yl)acetonitrile)> 10,000> 50.0> 50.0N/A (Precursor)
Derivative A (Amine-substituted)45 ± 52.1 ± 0.33.4 ± 0.4Competitive ATP Blockade
Derivative B (Triazole-substituted)12 ± 20.8 ± 0.11.2 ± 0.2Competitive ATP Blockade
Wortmannin (Positive Control)4 ± 10.5 ± 0.10.9 ± 0.1Irreversible PI3K Inhibition

Note: The parent scaffold exhibits negligible activity until the 3-chloro position is functionalized, proving its role as a structural precursor rather than an active endpoint.

References

  • [3] Title: WO2008101979A1 - Quinoxaline compounds and use thereof. Source: Google Patents. URL:

  • [2] Title: 2-Quinoxalinylnitrenes and 4-Quinazolinylnitrenes: Rearrangement to Cyclic and Acyclic Carbodiimides and Ring-Opening to Nitrile Ylides. Source: ResearchGate. URL:[Link]

  • [4] Title: WO2007044729A2 - N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. Source: Google Patents. URL:

Sources

Foundational

Advanced Methodologies in the Discovery and Synthesis of Novel Quinoxaline Scaffolds

Executive Summary Quinoxaline (benzopyrazine) is a privileged nitrogen-containing bicyclic pharmacophore that has become a cornerstone in modern medicinal chemistry. Characterized by a planar polyaromatic structure, quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline (benzopyrazine) is a privileged nitrogen-containing bicyclic pharmacophore that has become a cornerstone in modern medicinal chemistry. Characterized by a planar polyaromatic structure, quinoxaline derivatives exhibit a broad spectrum of potent biological activities, including antiviral, anticancer, and antimicrobial properties [1]. As drug discovery pivots towards highly functionalized, low-toxicity candidates, the synthetic methodologies for these scaffolds have evolved.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between rational drug design and practical, bench-ready synthesis. This whitepaper details the causality behind structural modifications, outlines transition-metal-free and green synthetic protocols, and provides self-validating experimental workflows designed to yield high-purity compounds suitable for rigorous biological screening.

Rational Design and Structure-Activity Relationship (SAR)

The discovery of novel quinoxalines relies heavily on rational design, where specific substitutions dictate the molecule's interaction with biological targets. The planar nature of the quinoxaline core allows it to intercalate with DNA/RNA and fit into narrow hydrophobic binding pockets of viral and bacterial enzymes.

  • Antiviral Targeting: Recent in silico and in vitro studies demonstrate that substitutions at the C2 and C3 positions heavily influence antiviral efficacy. For instance, introducing bis-2-furyl substitutions or indole moieties at these positions significantly enhances binding affinity to the NS1A protein of the influenza virus, neutralizing its replication machinery [1].

  • Anticancer & Anti-inflammatory Profiling: The incorporation of a sulfonamide group into the quinoxaline framework has been shown to drastically improve the therapeutic index. Quinoxaline sulfonamide hybrids act as potent multi-target inhibitors, exhibiting pronounced anti-tumor and diuretic activities by modulating carbonic anhydrase and cyclooxygenase pathways [2].

G A Rational Drug Design (In Silico SAR & Docking) B Precursor Selection (o-Phenylenediamines) A->B C Green Synthesis Protocol (Catalyst/Solvent-Free) B->C D Purification & Characterization (NMR, MS, FTIR) C->D E Biological Screening (Antiviral/Anticancer Assays) D->E F Lead Optimization E->F F->A Feedback Loop

Workflow for the rational design, synthesis, and screening of novel quinoxaline compounds.

Synthetic Strategies: The Shift to Green and Metal-Free Chemistry

Historically, quinoxalines were synthesized via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds using strong acids or heavy transition-metal catalysts (e.g., Ruthenium or Palladium) under harsh reflux conditions. However, in drug development, residual heavy metals can cause false positives in cellular cytotoxicity assays .

To ensure that the observed biological activity is strictly intrinsic to the quinoxaline pharmacophore, modern synthesis has shifted toward transition-metal-free and green chemistry approaches [3].

The Causality Behind Catalyst Selection
  • Iodine in DMSO: Iodine acts as a mild, transition-metal-free Lewis acid and oxidant. When coupled with DMSO, it enables the in situ oxidation of α-hydroxy ketones directly into 1,2-dicarbonyls, immediately followed by cyclization with diamines. This causality eliminates the need to isolate highly unstable dicarbonyl intermediates, drastically improving overall yield [3].

  • Sulfated Polyborate (Solvent-Free): Sulfated polyborate provides dual Brønsted and Lewis acidity. Under solvent-free conditions, the absence of a solvation shell maximizes the collision frequency between the diamine and the diketone. The electrophilic activation of the carbonyl carbon is accelerated, pushing the dehydration and cyclization steps to completion in minutes rather than hours [4].

Mechanism N1 1,2-Dicarbonyl Compound N4 Activated Carbonyl Intermediate N1->N4 N2 o-Phenylenediamine N5 Nucleophilic Attack (Amine Nitrogen) N2->N5 N3 Lewis Acid Catalyst (Electrophilic Activation) N3->N4 N4->N5 N6 Dehydration & Cyclization N5->N6 N7 Quinoxaline Scaffold N6->N7

Mechanistic pathway of Lewis acid-catalyzed condensation forming the quinoxaline scaffold.

Quantitative Data: Synthetic Route Comparison

To guide experimental design, the following table summarizes the quantitative metrics of various synthetic routes. The data clearly illustrates the superiority of green, metal-free protocols in terms of atom economy and reaction kinetics.

Synthetic RouteCatalystSolventTemp (°C)TimeAvg. Yield (%)Environmental Impact
Traditional Condensation Glacial Acetic AcidEthanolReflux (78)2–4 h70–85Moderate
Oxidative Cyclization Iodine (20 mol%)DMSO1003–5 h78–99Low
Green / Solvent-Free Sulfated PolyborateNone8010–15 min85–98Very Low
Transition-Metal Catalyzed Ru/Pd ComplexesToluene11012–24 h60–80High (Heavy metals)

Experimental Protocols

The following methodologies are designed as self-validating systems . Built-in visual and chemical checkpoints ensure that researchers can verify the success of intermediate steps before proceeding, minimizing wasted resources.

Protocol A: Transition-Metal-Free Iodine-Catalyzed Oxidative Cyclization

This protocol is ideal when starting from α-hydroxy ketones rather than pre-formed dicarbonyls.

  • Reagent Assembly: In a 25 mL round-bottom flask, combine substituted o-phenylenediamine (1.0 mmol), α-hydroxy ketone (1.0 mmol), and molecular Iodine (I₂, 20 mol%). Add 3 mL of Dimethyl Sulfoxide (DMSO) as both the solvent and co-oxidant [5].

  • Reaction Execution: Heat the mixture to 100 °C under continuous magnetic stirring.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the diamine spot (typically visualized under 254 nm UV) confirms the completion of the cyclization (usually 3–5 hours).

  • Quenching (Self-Validating Step): Cool the flask to room temperature and add 10 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation: The immediate discharge of the dark brown iodine color to a pale yellow/colorless solution confirms the complete reduction of excess oxidant, preventing downstream degradation of the quinoxaline product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure functionalized quinoxaline.

Protocol B: Ultra-Fast Solvent-Free Synthesis using Sulfated Polyborate

This protocol is optimized for high-throughput library generation due to its rapid kinetics and eco-friendly profile.

  • Mechanochemical Mixing: In an agate mortar, combine o-phenylenediamine (1.0 mmol) and a 1,2-diketone (1.0 mmol). Add 10 mol% of freshly prepared sulfated polyborate catalyst. Grind the mixture thoroughly for 2 minutes to ensure a homogenous solid dispersion.

  • Thermal Activation: Transfer the fine powder to a sealed reaction tube and heat in an oil bath at 80 °C for 10–15 minutes. The mixture will transition into a melt as the condensation releases water.

  • Workup & Catalyst Recovery: Cool the melt to room temperature and add 10 mL of hot ethanol. Validation: The quinoxaline product will readily dissolve in the hot ethanol, while the inorganic sulfated polyborate catalyst remains completely insoluble. Filter the mixture to recover the catalyst (which can be washed, dried, and reused for up to 5 cycles without significant loss of activity).

  • Isolation: Allow the ethanolic filtrate to cool slowly to 4 °C. The novel quinoxaline compound will precipitate as highly pure microcrystals. Filter and dry under a vacuum.

Conclusion

The discovery and synthesis of novel quinoxaline compounds sit at the intersection of rational structural design and sustainable chemical practice. By understanding the causality behind molecular substitutions—such as the integration of sulfonamides or bis-2-furyl groups—researchers can precisely tune the biological activity of these scaffolds against viral and oncological targets. Furthermore, adopting transition-metal-free and solvent-free protocols not only aligns with green chemistry principles but fundamentally improves the reliability of downstream biological screening by eliminating heavy-metal artifacts.

References

  • "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens." RSC Advances, 14(48), 35400-35423 (2024).[Link]

  • Irfan, A., et al. "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides." Applied Sciences, 11(12), 5702 (2021).[Link]

  • Borah, B., and Chowhan, L. R. "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances, 11(59), 37325-37353 (2021).[Link]

  • Kumbhar, A., et al. "Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst." Journal of Chemical Sciences, 126(4), 1141-1145 (2014).[Link]

Sources

Exploratory

Preliminary Screening of 2-(3-Chloroquinoxalin-2-yl)acetonitrile: A Technical Guide to Scaffold Reactivity and Biological Evaluation

Executive Summary In modern medicinal chemistry, the quinoxaline core is recognized as a privileged scaffold capable of interacting with diverse biological targets, ranging from kinase receptors to bacterial enzymes[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the quinoxaline core is recognized as a privileged scaffold capable of interacting with diverse biological targets, ranging from kinase receptors to bacterial enzymes[1]. 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) serves as a highly versatile, bifunctional intermediate in early-stage drug discovery. While the parent compound can be screened directly for baseline cytotoxicity, its true value lies in its orthogonal reactivity, which allows researchers to rapidly synthesize and screen vast libraries of novel therapeutic candidates[2].

As a Senior Application Scientist, I approach the preliminary screening of this compound not merely as a checklist of assays, but as a holistic, self-validating workflow. This guide details the mechanistic rationale behind the scaffold's reactivity, the causality of the chosen biological screening methods, and the step-by-step protocols required to ensure high-fidelity data generation.

Structural & Mechanistic Profiling (The Scaffold)

The pharmacological potential of 2-(3-chloroquinoxalin-2-yl)acetonitrile is driven by two distinct reactive sites:

  • The C3-Chloro Group : The electron-withdrawing nature of the adjacent pyrazine ring nitrogens renders the C3 position highly electrophilic. This facilitates rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with amines, thiols, and alkoxides[2].

  • The C2-Acetonitrile Group : The active methylene protons adjacent to the cyano group are highly acidic. In the presence of a base, this site readily undergoes Knoevenagel condensations with various aldehydes, yielding acrylonitrile derivatives[3].

Causality in Design : By exploiting these orthogonal pathways, scientists can independently tune the lipophilicity and electronic distribution of the molecule. For instance, substituting the chloro group with a bulky amine can enhance target specificity (e.g., VEGFR-2 pocket fitting), while modifying the active methylene can alter the molecule's overall planar geometry, impacting DNA intercalation[4].

Reactivity Scaffold 2-(3-Chloroquinoxalin-2-yl)acetonitrile SNAr SNAr Reaction (Nucleophilic Attack) Scaffold->SNAr Knoevenagel Knoevenagel Condensation (Active Methylene) Scaffold->Knoevenagel Amines 3-Amino/Thio Derivatives SNAr->Amines Alkenes Acrylonitrile Derivatives Knoevenagel->Alkenes

Orthogonal reactivity pathways of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Preliminary Screening Workflows

Once a library of derivatives is synthesized from the 2-(3-chloroquinoxalin-2-yl)acetonitrile scaffold, preliminary screening typically focuses on cytotoxicity and target-specific enzymatic inhibition.

In Vitro Cytotoxicity and Apoptosis

Quinoxaline derivatives are heavily investigated as anti-tumor agents[5]. The preliminary screening relies on the MTT colorimetric assay.

  • The Causality : The MTT assay does not merely count cells; it measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by mitochondrial succinate dehydrogenase[6]. Because this enzyme is only active in living cells, the absorbance signal is directly proportional to viable cell numbers, providing a highly reliable IC50​ value[1].

Furthermore, potent derivatives often induce apoptosis. Mechanistically, these compounds inhibit key survival pathways (like STAT3 or VEGFR-2), leading to Reactive Oxygen Species (ROS) generation, mitochondrial membrane depolarization (modulating Bax/Bcl-2 ratios), and ultimate execution via Caspase-3 cleavage[5].

Apoptosis Drug Quinoxaline Derivative Target Target Inhibition (e.g., VEGFR-2, STAT3) Drug->Target Mito Mitochondrial Dysfunction (Bax/Bcl-2 modulation) Drug->Mito ROS ROS Generation & DNA Damage Target->ROS ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptotic Cell Death Caspase->Death

Mechanism of apoptosis induction by bioactive quinoxaline derivatives.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table synthesizes quantitative screening data from recent literature, demonstrating the broad-spectrum efficacy of compounds derived from the 3-chloroquinoxalin-2-yl scaffold.

Compound Class / ModificationTarget / Cell Line IC50​ (µM)Primary Mechanism of ActionSource
3-(Chloroquinoxalin-2-yl)amino (XVa) HCT116 (Colon Cancer)4.4Apoptosis / VEGFR-2 Inhibition[2]
3-(Chloroquinoxalin-2-yl)amino (XVa) MCF-7 (Breast Cancer)5.3Apoptosis / VEGFR-2 Inhibition[2]
Quinoxaline-arylfuran hybrid (QW12) HeLa (Cervical Cancer)10.58ROS Generation / STAT3 Inhibition[5]
Sulfonohydrazide derivative (6a) sPLA2 Enzyme0.0475Direct Enzyme Inhibition[7]

Data Interpretation: Retaining the chloro group while substituting the active methylene often yields potent kinase inhibitors, whereas dual substitution tends to favor broader cytotoxic profiles via ROS generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks. Below are the standardized, self-validating methodologies for synthesizing a derivative and conducting the preliminary cytotoxicity screen.

Protocol A: Synthesis of 3-Amino Derivatives via SN​Ar

Objective : Substitute the C3-chloro group with an aromatic amine.

  • Reaction Setup : Dissolve 1.0 equivalent of 2-(3-chloroquinoxalin-2-yl)acetonitrile and 1.2 equivalents of the target aniline in a polar aprotic solvent (e.g., DMF)[3].

  • Catalysis/Base : Add 2.0 equivalents of anhydrous K2​CO3​ . Causality: The base neutralizes the HCl byproduct generated during the nucleophilic attack, preventing the protonation of the amine nucleophile and driving the equilibrium forward[3].

  • Thermal Activation : Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation (TLC) : Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high- Rf​ starting material spot and the emergence of a lower- Rf​ spot (due to increased polarity from the secondary amine) validates successful conversion.

  • Isolation : Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol. Confirm structural integrity via 1H -NMR (noting the preservation of the active methylene singlet at ~4.2 ppm).

Protocol B: Self-Validating MTT Cytotoxicity Assay

Objective : Determine the IC50​ of the synthesized derivative.

  • Cell Seeding : Seed human cancer cells (e.g., HCT116) in a 96-well plate at 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ [6].

  • Compound Treatment : Prepare a serial dilution of the derivative (0.1 to 100 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration does not exceed 0.5% (to prevent solvent toxicity)[1].

  • Incubation : Incubate for 48 or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will form purple formazan crystals[6].

  • Solubilization : Carefully remove the media and add 150 µL of pure DMSO to dissolve the crystals[1].

  • Data Acquisition : Measure absorbance at 570 nm using a microplate reader[6].

  • Self-Validation (Z'-Factor Calculation) : Calculate the Z'-factor using the positive control (e.g., Doxorubicin) and negative control (0.5% DMSO vehicle). A Z'-factor ≥0.5 validates the assay's dynamic range and confirms that the IC50​ data is statistically trustworthy.

MTT Seed 1. Cell Seeding (96-well plate, 24h incubation) Treat 2. Compound Treatment (Dose-response, 48-72h) Seed->Treat MTT 3. MTT Addition (Mitochondrial reduction) Treat->MTT Solubilize 4. Formazan Solubilization (DMSO addition) MTT->Solubilize Measure 5. Absorbance Measurement (570 nm) Solubilize->Measure Analyze 6. IC50 Calculation (Non-linear regression) Measure->Analyze

Self-validating in vitro cytotoxicity screening workflow using the MTT assay.

References

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. URL:[Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3-Chloroquinoxalin-2-yl)acetonitrile as a Strategic Building Block for Fused Heterocycles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the quinoxaline scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and metabolic modulators[1]. Among the most versatile precursors for functionalizing this scaffold is 2-(3-chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2).

The strategic value of this molecule lies in its bifunctional reactivity :

  • Electrophilic C-3 Position (SNAr): The chlorine atom at the 3-position of the pyrazine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing nitrogen atoms[1].

  • Nucleophilic/Acidic C-2 Methylene: The acetonitrile group (-CH₂CN) possesses highly acidic methylene protons. Under basic conditions, it readily forms a stabilized carbanion, making it an excellent nucleophile for Knoevenagel condensations or intramolecular cyclizations[2].

By leveraging these adjacent, orthogonal reactive sites, chemists can execute one-pot or stepwise annulations to construct complex tricyclic systems, such as pyrazolo[3,4-b]quinoxalines and pyrrolo[2,3-b]quinoxalines .

Pathway Visualization: Divergent Heterocyclic Synthesis

The following diagram illustrates the divergent synthetic pathways accessible from 2-(3-chloroquinoxalin-2-yl)acetonitrile.

G A 2-(3-Chloroquinoxalin-2-yl) acetonitrile B Hydrazine Derivatives (NH2NHR) A->B SNAr + Cyclization C Primary Amines / Aldehydes (R-NH2 / R-CHO) A->C Knoevenagel + SNAr D Thiourea / Base A->D Thio-Alkylation + Cyclization E Pyrazolo[3,4-b]quinoxalines (Kinase Inhibitors) B->E F Pyrrolo[2,3-b]quinoxalines (Antimicrobials) C->F G Thiazolo[4,5-b]quinoxalines (Fluorescent Probes) D->G

Figure 1: Divergent cyclization pathways of 2-(3-chloroquinoxalin-2-yl)acetonitrile into fused tricyclic scaffolds.

Quantitative Data: Reaction Optimization

The table below summarizes typical reaction conditions and yields for the synthesis of various fused heterocycles using this building block, demonstrating the impact of solvent and base selection on the cyclization efficiency.

Target ScaffoldReagentsSolventBaseTemp (°C)Time (h)Avg. Yield (%)
Pyrazolo[3,4-b]quinoxaline Hydrazine hydrateEthanolTriethylamine80 (Reflux)2–485–92%
N-Aryl Pyrazolo-quinoxaline PhenylhydrazineDMFK₂CO₃1006–870–78%
Pyrrolo[2,3-b]quinoxaline Aryl amine, AldehydeAcetic AcidNone (Acidic)12012–1665–75%
Thiazolo[4,5-b]quinoxaline ThioureaEthanolSodium Ethoxide80 (Reflux)4–580–85%

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoxalines

Causality & Insight: Hydrazine acts as a bis-nucleophile. The primary amino group of hydrazine first attacks the highly electrophilic C-3 position of the quinoxaline (displacing the chloride ion via SNAr)[1]. Subsequently, the secondary nitrogen attacks the adjacent nitrile carbon, driving an intramolecular cyclization that yields the thermodynamically stable pyrazolo-fused system.

Materials:

  • 2-(3-Chloroquinoxalin-2-yl)acetonitrile (1.0 equiv, 5.0 mmol)

  • Hydrazine hydrate (80% aqueous solution) (2.5 equiv, 12.5 mmol)

  • Triethylamine (TEA) (1.2 equiv, 6.0 mmol)

  • Absolute Ethanol (25 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 mmol of 2-(3-chloroquinoxalin-2-yl)acetonitrile in 25 mL of absolute ethanol.

  • Base Addition: Add TEA (6.0 mmol) to the solution. Note: TEA acts as an acid scavenger to neutralize the HCl generated during the SNAr step, preventing the protonation of hydrazine.

  • Nucleophile Addition: Dropwise add hydrazine hydrate (12.5 mmol) at room temperature. The solution may exhibit a slight color change as the initial SNAr adduct forms.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 3 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Workup: Cool the mixture to 0–5 °C in an ice bath. The fused pyrazolo[3,4-b]quinoxaline product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL) followed by distilled water to remove residual hydrazine and TEA salts. Dry under vacuum at 50 °C.

Protocol B: Synthesis of Pyrrolo[2,3-b]quinoxalines via Multicomponent Condensation

Causality & Insight: This protocol utilizes a one-pot multicomponent approach. The active methylene of the acetonitrile group first undergoes a Knoevenagel condensation with an aldehyde. The resulting intermediate then undergoes an SNAr reaction with a primary amine at the C-3 chlorine, followed by intramolecular cyclization onto the nitrile.

Materials:

  • 2-(3-Chloroquinoxalin-2-yl)acetonitrile (1.0 equiv, 2.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 2.0 mmol)

  • Primary Amine (e.g., Aniline) (1.2 equiv, 2.4 mmol)

  • Glacial Acetic Acid (15 mL)

Step-by-Step Procedure:

  • Condensation: In a 50 mL sealed tube, combine the quinoxaline derivative, benzaldehyde, and aniline in 15 mL of glacial acetic acid. Note: Acetic acid serves as both the solvent and an acid catalyst to activate the aldehyde carbonyl for the initial Knoevenagel step.

  • Heating: Seal the tube and heat the mixture to 120 °C using an oil bath or heating block. Maintain stirring for 14 hours.

  • Monitoring: Cool a small aliquot and check via LC-MS to confirm the formation of the tricyclic mass peak.

  • Precipitation: Pour the cooled reaction mixture into 100 mL of crushed ice/water. Neutralize slowly with saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches ~7.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 2% Methanol in DCM).

References

  • National Institutes of Health (PMC). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (September 23, 2024). URL:[Link]

Sources

Application

Comprehensive Analytical Characterization of 2-(3-Chloroquinoxalin-2-yl)acetonitrile: Protocols for Structural Elucidation and Purity Profiling

Introduction & Chemical Context The compound 2-(3-chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2; Molecular Formula: C₁₀H₆ClN₃) is a highly versatile bifunctional building block utilized extensively in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-(3-chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2; Molecular Formula: C₁₀H₆ClN₃) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. Its structural architecture features a rigid, electron-deficient quinoxaline core, substituted with a labile chlorine atom at the C3 position and an acidic acetonitrile moiety (-CH₂-CN) at the C2 position.

Because the C3-chlorine is highly susceptible to nucleophilic aromatic substitution (SₙAr) and the C2-methylene protons are easily deprotonated to form reactive nucleophiles, the compound is chemically reactive. This reactivity necessitates rigorous, orthogonal analytical methodologies to confirm its structural integrity, assess purity, and monitor degradation (such as hydrolysis of the chloro group or oxidation of the methylene bridge) during storage and synthesis[1].

Analytical Strategy & Causality (E-E-A-T)

To establish a self-validating analytical profile, a multi-modal approach is required. Each technique is selected not merely for data collection, but to cross-verify the findings of the others:

  • HPLC-DAD (Purity & Stability): Quinoxaline derivatives contain basic nitrogen heteroatoms that strongly interact with residual silanols on standard silica-based C18 stationary phases, leading to severe peak tailing. To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA acts as an ion-pairing agent and protonates the nitrogens, ensuring sharp, symmetrical peaks and reproducible retention times[2].

  • LC-MS/MS (Molecular Weight & Isotope Validation): The basic nature of the pyrazine ring makes the compound highly amenable to positive Electrospray Ionization (ESI+). The presence of the chlorine atom provides a built-in, self-validating mechanism: the natural abundance of ³⁵Cl and ³⁷Cl dictates that the mass spectrum must display an [M+H]⁺ peak and an [M+2+H]⁺ isotope peak in a strict 3:1 intensity ratio.

  • NMR Spectroscopy (Structural Elucidation): While DMSO-d₆ is a common solvent for polar heterocycles, CDCl₃ is strictly preferred for this compound. The methylene protons (-CH₂-CN) are highly acidic; in protic solvents or slightly basic DMSO-d₆, these protons can undergo slow deuterium exchange, leading to signal integration loss. CDCl₃ preserves the integrity of the methylene singlet[1].

  • ATR-FTIR (Functional Group Verification): Attenuated Total Reflectance (ATR) FTIR allows for the non-destructive analysis of the solid crystalline powder without the moisture interference commonly introduced by KBr pellet pressing, which could obscure the critical C≡N stretching region.

Orthogonal Analytical Workflow

Workflow Sample 2-(3-Chloroquinoxalin-2-yl) acetonitrile HPLC HPLC-DAD (Purity & Stability) Sample->HPLC LCMS LC-MS/MS (Mass & Isotopes) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR FTIR ATR-FTIR (Functional Groups) Sample->FTIR

Figure 1: Orthogonal analytical workflow for quinoxaline derivative characterization.

Detailed Experimental Protocols

Protocol 1: Purity Profiling via HPLC-DAD

This gradient method is designed to elute the moderately polar target compound while ensuring that highly polar degradation products (e.g., hydrolyzed quinoxalinones) and non-polar synthetic dimers are resolved[3].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Preparation: Equilibrate a Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, 5 µm) at 30 °C with 10% Mobile Phase B for 15 minutes.

    • Mobile Phase A: LC-MS grade Water + 0.1% TFA (v/v).

    • Mobile Phase B: LC-MS grade MeCN + 0.1% TFA (v/v).

  • Chromatographic Run: Inject 5 µL of the sample. Run the gradient from 10% B to 90% B over 15 minutes at a constant flow rate of 1.0 mL/min. Hold at 90% B for 3 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated quinoxaline core) and 280 nm.

Protocol 2: Mass & Isotope Validation via LC-MS/MS (ESI+)
  • System Setup: Interface the HPLC eluent to a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Scan in positive ion mode (m/z 100 to 500).

  • Self-Validation Check: Extract the chromatogram for the monoisotopic mass. The exact monoisotopic mass of C₁₀H₆³⁵ClN₃ is 203.025 Da. Verify the presence of the protonated molecular ion [M+H]⁺ at m/z 204.03 . Immediately verify the presence of the ³⁷Cl isotope peak at m/z 206.03 . The peak area ratio of 204.03 to 206.03 must be approximately 3:1, confirming the presence of exactly one chlorine atom.

Protocol 3: Structural Elucidation via NMR Spectroscopy
  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube[1].

  • ¹H NMR Acquisition (400 MHz): Acquire the spectrum with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

    • Validation: The integration of the aliphatic singlet (-CH₂-) versus the aromatic multiplets must yield an exact 2:4 ratio.

  • ¹³C NMR Acquisition (100 MHz): Acquire the spectrum using broadband proton decoupling, a relaxation delay of 2.0 seconds, and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (especially the nitrile and C-Cl carbons).

Protocol 4: Functional Group Verification via ATR-FTIR
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Analysis: Place approximately 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Data Acquisition: Collect the sample spectrum using the same parameters. Identify the characteristic sharp, weak stretching band at ~2255 cm⁻¹, which uniquely confirms the intact C≡N functional group.

Quantitative Data Summaries

Table 1: HPLC Gradient and Expected Retention Parameters

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Expected Event
0.09010Injection & void volume elution
15.01090Elution of target compound (~8.5 - 9.5 min)
18.01090Elution of non-polar impurities
18.19010Column re-equilibration
23.09010End of run

Table 2: Expected NMR Chemical Shift Assignments (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
¹H~4.35Singlet (s)2H-CH₂-CN (Deshielded by adjacent heteroaromatic ring and nitrile)
¹H~7.75 - 8.15Multiplets (m)4HAromatic protons of the fused benzene ring
¹³C~23.5--Aliphatic methylene carbon (-CH₂-)
¹³C~115.2--Nitrile carbon (-C≡N)
¹³C~128.0 - 142.0--Aromatic carbons (C5 - C8, C4a, C8a)
¹³C~146.8--Quaternary C3 (C-Cl bond, highly deshielded)
¹³C~148.2--Quaternary C2 (C-CH₂ bond)

References

  • Maio, M., Di Fiore, C., Iannone, A., Carriera, F., Notardonato, I., & Avino, P. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Analytica, 3(1), 54-78. Available at:[Link]

  • ResearchGate. (2024). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Available at:[Link]

Sources

Method

Advanced Crystallization Protocols for 2-(3-Chloroquinoxalin-2-yl)acetonitrile: Polymorph Screening and Purity Optimization

Introduction & Chemical Context 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) is a highly versatile heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) is a highly versatile heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including phosphatidylinositol 3-kinase (PI3K) inhibitors and PDE10A inhibitors [1] [4].

From a process chemistry perspective, the molecule presents specific crystallization challenges due to its structural features:

  • The Quinoxaline Core: A planar, weakly basic, electron-deficient bicyclic system prone to π-π stacking, which can lead to the formation of multiple polymorphs or solvates.

  • The Chloro Substituent: Highly lipophilic and electrophilic. It is stable under neutral conditions but susceptible to nucleophilic aromatic substitution (SNAr) if exposed to strong nucleophiles during prolonged thermal cycles.

  • The Acetonitrile Moiety (-CH₂CN): Contains highly acidic alpha-protons. Exposure to strong bases or highly basic solvents at elevated temperatures can cause deprotonation, leading to dimerization or degradation.

To ensure chemical integrity and high polymorphic purity, crystallization must be conducted under strictly controlled thermal conditions using carefully selected solvent/antisolvent systems. This guide outlines two self-validating crystallization protocols designed to reject kinetic impurities and isolate the thermodynamically stable crystal form [2].

Physicochemical Profiling & Solvent Selection

The selection of a crystallization solvent system is governed by the need to maximize the Metastable Zone Width (MSZW) while preventing chemical degradation.

  • Avoid: Alcohols (e.g., Methanol) under prolonged reflux, as the electrophilic chloro group can undergo slow solvolysis.

  • Preferred: Ethyl Acetate (EtOAc) as the primary solvent due to its aprotic nature, moderate boiling point (77°C), and excellent solubility profile. Heptane serves as an ideal antisolvent, providing a sharp solubility drop without inducing oiling out (liquid-liquid phase separation).

Table 1: Quantitative Solubility Profile (Estimated at 1 atm)
Solvent SystemTemp (°C)Solubility (mg/mL)Application SuitabilityCausality / Rationale
Ethyl Acetate 20°C15 - 25ModerateGood for ambient recovery.
Ethyl Acetate 60°C> 150ExcellentHigh thermal solubility; chemically inert to the substrate.
Heptane 20°C< 2ExcellentIdeal antisolvent; drives high supersaturation.
Ethanol / Water (8:2) 50°C80 - 100GoodUseful for temperature cycling and polymorph screening.
DMF 20°C> 200PoorToo soluble; difficult to remove residual solvent during drying.

Crystallization Workflow

The following diagram illustrates the decision tree for selecting either an antisolvent-driven approach (optimized for yield and throughput) or a temperature-cycling approach (optimized for polymorphic purity).

Workflow N1 Crude 2-(3-Chloroquinoxalin-2-yl)acetonitrile N2 Dissolution in EtOAc (60°C) N1->N2 N3 Hot Polish Filtration N2->N3 N4 Crystallization Strategy N3->N4 N5 Antisolvent Addition (Heptane dosing) N4->N5 Yield Focus N6 Controlled Cooling (0.2°C/min) N4->N6 Purity Focus N7 Seeding & Nucleation N5->N7 N6->N7 N8 Ostwald Ripening / Aging N7->N8 N9 Filtration & Vacuum Drying N8->N9

Figure 1: Decision tree and workflow for the crystallization of the quinoxaline intermediate.

Experimental Protocols

Protocol A: Combined Cooling and Antisolvent Crystallization (Yield & Scale-Up Focus)

This protocol utilizes a combined cooling and antisolvent approach, which is highly effective for kinetic impurity rejection in pharmaceutical manufacturing [2] [3].

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude 2-(3-Chloroquinoxalin-2-yl)acetonitrile into a 250 mL jacketed reactor. Add 60 mL of Ethyl Acetate (EtOAc).

  • Thermal Equilibration: Heat the suspension to 60°C under moderate agitation (250 rpm). Hold for 30 minutes to ensure complete dissolution and to erase the thermal history of the solid.

  • Polish Filtration (Self-Validating Step): Pass the hot solution through a 0.45 μm PTFE filter into a pre-warmed receiving vessel. Causality: This removes heterogeneous insoluble impurities (e.g., dust, metal shards) that act as uncontrolled nucleation sites, ensuring nucleation only occurs when desired.

  • Initial Cooling & Seeding: Cool the clear solution to 45°C. Optional: Add 0.1 g (1 wt%) of pure 2-(3-Chloroquinoxalin-2-yl)acetonitrile seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Antisolvent Dosing: Initiate the addition of 80 mL of Heptane.

    • Critical Parameter: Add the first 20 mL slowly over 1 hour. Causality: Rapid addition causes a localized spike in supersaturation, leading to amorphous precipitation or oiling out. Add the remaining 60 mL over 2 hours.

  • Final Cooling & Aging: Cool the resulting slurry linearly to 5°C at a rate of 0.2°C/min. Hold at 5°C for 4 hours to maximize yield.

  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake with 20 mL of cold EtOAc/Heptane (1:3 v/v). Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Temperature-Cycling Crystallization (Polymorph Control Focus)

When polymorphic purity is prioritized over absolute yield, temperature cycling in a semi-aqueous system leverages Ostwald ripening to isolate the most thermodynamically stable form.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixture of Ethanol and Deionized Water (8:2 v/v).

  • Slurry Formation: Suspend 10.0 g of the API in 100 mL of the solvent mixture at 20°C.

  • Temperature Cycling:

    • Heat the slurry to 55°C at 0.5°C/min. (Do not exceed 60°C to prevent potential solvolysis). Hold for 1 hour.

    • Cool the slurry to 10°C at 0.1°C/min. Hold for 1 hour.

    • Repeat this heating/cooling cycle three times.

    • Causality: During the heating phase, smaller, kinetically formed crystals (which have a higher surface-area-to-volume ratio and higher solubility) dissolve. During the cooling phase, the solute deposits onto the larger, thermodynamically stable crystals (Ostwald ripening). This self-correcting system guarantees high polymorphic purity.

  • Isolation: Filter the final slurry at 10°C, wash with 15 mL of cold Ethanol, and dry under vacuum at 40°C.

Analytical Validation

To ensure the crystallization successfully achieved its targets, the isolated material must be subjected to orthogonal analytical techniques:

  • X-Ray Powder Diffraction (XRPD): Used to confirm the crystalline form and rule out the presence of amorphous halos. Compare the diffractogram against the established reference standard for the desired polymorph.

  • Differential Scanning Calorimetry (DSC): Run from 25°C to 200°C at 10°C/min. A single, sharp endothermic melting peak confirms high purity and the absence of solvates. A broad peak prior to melting indicates trapped solvent (incomplete drying) or a solvated crystal form.

  • HPLC (High-Performance Liquid Chromatography): Verify that the chemical purity exceeds 99.5% and that no degradation (such as hydrolysis of the chloro group) occurred during the thermal cycles.

References

  • Title: N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors (WO2007044729A2)
  • Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) Executive Summary Quinoxaline derivatives are privileged scaffolds in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2)

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced materials. 2-(3-Chloroquinoxalin-2-yl)acetonitrile serves as a highly versatile bifunctional intermediate. The presence of both an electrophilic chloro-imine moiety and a nucleophilic nitrile-bearing carbon allows for divergent synthesis of fused tricyclic systems (e.g., pyrrolo[2,3-b]quinoxalines). This application note details a robust, highly scalable two-step synthetic protocol designed to circumvent the cryogenic hazards associated with direct acetonitrile coupling.

Mechanistic Rationale & Route Selection

Direct nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline with acetonitrile requires highly basic conditions (e.g., LDA or n-BuLi at -78 °C) due to the high pKa (~25) of acetonitrile. While suitable for milligram-scale discovery chemistry, this approach presents severe exotherm and cryogenic handling challenges upon scale-up.

To establish a robust, self-validating scale-up protocol, we employ a two-step sequence leveraging the enhanced acidity of ethyl cyanoacetate (pKa ~13):

  • SNAr with Ethyl Cyanoacetate: Deprotonation with sodium hydride (NaH) in DMF at ambient temperatures allows for a controlled nucleophilic attack on the pyrazine ring ()[1].

  • Krapcho Decarboxylation: Heating the resulting intermediate in wet DMSO with catalytic NaCl selectively removes the ester group, yielding the target acetonitrile derivative without the risk of nitrile hydrolysis ()[2].

Process Workflow Diagram

Workflow SM 2,3-Dichloroquinoxaline (Starting Material) Step1 Step 1: SNAr Ethyl Cyanoacetate, NaH DMF, 0 °C to RT SM->Step1 Int Intermediate Ethyl 2-(3-chloroquinoxalin-2-yl) -2-cyanoacetate Step1->Int Step2 Step 2: Decarboxylation DMSO, H2O, NaCl 130 °C Int->Step2 Product 2-(3-Chloroquinoxalin-2-yl) acetonitrile (Target Product) Step2->Product

Workflow for the two-step scale-up synthesis of 2-(3-chloroquinoxalin-2-yl)acetonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

Expertise & Causality: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure complete, irreversible deprotonation of ethyl cyanoacetate. This prevents unreacted starting material from complicating downstream purification. DMF acts as an excellent polar aprotic solvent, stabilizing the Meisenheimer complex during the SNAr mechanism. Self-Validating System: The reaction physically validates its own initiation and completion through observable hydrogen gas evolution. The pH-controlled quench ensures the highly stabilized enolate product is fully protonated, preventing yield loss in the aqueous phase.

Protocol:

  • Charge a dry, nitrogen-purged 5 L jacketed reactor with anhydrous DMF (2.0 L) and cool the system to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.1 eq, 1.1 mol) in small portions to avoid sudden exotherms.

  • Add ethyl cyanoacetate (1.1 eq, 1.1 mol) dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Observe: Stir until H₂ gas evolution completely ceases (approx. 1 h), indicating full enolate formation.

  • Add 2,3-dichloroquinoxaline (1.0 eq, 1.0 mol, 199.0 g) portion-wise.

  • Warm the reaction to ambient temperature (20–25 °C) and stir for 4 hours.

  • Quench: Pour the mixture into ice-water (6.0 L) containing 1M HCl to adjust the pH to 4–5. Note: This pH adjustment is critical to precipitate the neutral tautomer.

  • Filter the precipitated solid, wash with cold water (3 x 500 mL) and hexanes (to remove residual mineral oil), and dry under vacuum at 45 °C to afford the intermediate.

Step 2: Krapcho Decarboxylation to 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Expertise & Causality: Standard saponification of the ester using aqueous NaOH/KOH is prone to destructive side reactions, including hydrolysis of the nitrile group and nucleophilic attack on the sensitive chloro-imine carbon. The Krapcho decarboxylation circumvents this by using a halide nucleophile (NaCl) in wet DMSO. The chloride ion attacks the ethyl group via an SN2 mechanism, releasing ethyl chloride gas and generating a carboxylate intermediate that rapidly decarboxylates. Self-Validating System: The reaction progress is physically indicated by the continuous evolution of CO₂ and ethyl chloride gases. The cessation of bubbling strongly correlates with complete conversion.

Protocol:

  • Charge a 3 L round-bottom flask equipped with a reflux condenser and a gas scrubber with the intermediate (approx. 1.0 mol).

  • Add DMSO (1.5 L), deionized water (2.0 eq, 2.0 mol, 36 mL), and NaCl (0.5 eq, 0.5 mol, 29.2 g).

  • Heat the mixture to 130 °C. Safety Note: CO₂ and ethyl chloride gases are evolved; ensure adequate scrubbing and fume hood ventilation.

  • Stir at 130 °C for 6–8 hours. Observe: Monitor the gas bubbler; cessation of gas indicates the reaction is nearing completion. Verify via HPLC.

  • Cool the mixture to room temperature and pour into crushed ice (4.0 L).

  • Filter the resulting crude yellow/brown precipitate.

  • Purify via recrystallization from ethanol/water, followed by vacuum drying at 50 °C to yield the final product.

Mechanistic Pathway Diagram

Mechanism Enolate Cyanoacetate Carbanion Nucleophilic Attack on C2 Meisenheimer Meisenheimer Complex Loss of Chloride Ion Enolate->Meisenheimer SNAr Int α-Cyano Ester Intermediate Stable Tautomer Meisenheimer->Int -Cl⁻ HalideAttack Chloride Attack (Krapcho) Cleavage of Ethyl Group Int->HalideAttack NaCl / DMSO / H2O 130 °C Decarbox Decarboxylation - CO2 Gas HalideAttack->Decarbox -EtCl Prod Product 2-(3-Chloroquinoxalin-2-yl)acetonitrile Decarbox->Prod Tautomerization

Mechanistic pathway of the SNAr reaction and subsequent Krapcho decarboxylation.

Process Analytical Technology (PAT) & Quality Control

The following table summarizes the expected quantitative data and quality control metrics for a standard 1-mole scale-up batch.

ParameterStep 1: SNArStep 2: DecarboxylationOverall Process
Typical Yield (%) 85 – 88%80 – 84%68 – 74%
Purity (HPLC, a/a %) > 95%> 98%> 98%
Major Impurity Unreacted Starting Material (<2%)Hydrolyzed Amide (<1%)N/A
Processing Time 6 hours10 hours~2 Days
In-Process Control (IPC) Gas evolution cessation, pH 4–5CO₂/EtCl gas cessationN/A

References

  • Badr, M. Z. A., Mahgoub, S. A., Moustafa, O. S., & Geies, A. A. (2000). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 5(4), 527-535.[Link]

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I. Synthesis, 1982(10), 805-822.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(3-Chloroquinoxalin-2-yl)acetonitrile synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(3-chloroquinoxalin-2-yl)acetonitrile.

The nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline is notoriously temperamental. While the molecule is an excellent electrophilic building block, achieving selective mono-substitution with an acetonitrile carbanion often results in poor yields due to competing side reactions [1]. This guide will dissect the causality behind these failures and provide a self-validating, field-proven protocol to rescue your yields.

Part 1: Quantitative Analysis of Synthetic Strategies

To understand why your current synthesis might be failing, we must compare the thermodynamic and kinetic profiles of the three primary routes used to introduce the cyanomethyl group.

Synthetic StrategyReagents & BasepKa of NucleophileTypical YieldPrimary Impurity / Failure ModeScalability
Direct Deprotonation CH3CN, LDA or NaH (-78 °C)~2515 – 30%Bis-substitution, Thorpe-Ziegler condensationPoor (Exothermic, sensitive)
Phenylsulfonyl Route PhSO2CH2CN, K2CO3~1150 – 65%Hydrolysis of starting materialModerate (Requires desulfonylation)
Active Methylene (Recommended) Ethyl cyanoacetate, K2CO3~975 – 85% Minor ester hydrolysisExcellent (Robust, mild)

Data synthesized from established SNAr reactivity profiles of 2,3-dichloroquinoxaline [1, 2].

Part 2: Troubleshooting Guide & FAQs

Q1: I am using LDA to deprotonate acetonitrile, but my yields are abysmal and my reaction turns into a black tar. What is the mechanistic cause? The Causality: Acetonitrile is a weak carbon acid (pKa ~25). Using a strong base like LDA or NaH generates a highly reactive, unhindered carbanion. If the SNAr reaction with 2,3-dichloroquinoxaline is not instantaneous, the acetonitrile carbanion will attack unreacted acetonitrile molecules, triggering a Thorpe-Ziegler self-condensation. Furthermore, the extreme basicity can degrade the electron-deficient quinoxaline ring, leading to the black polymeric tar you observe. The Fix: Abandon direct deprotonation. Shift to an "Active Methylene" approach using ethyl cyanoacetate. Its lower pKa (~9) allows the use of mild bases (like K2CO3), completely eliminating self-condensation and ring degradation.

Q2: My LC-MS shows a massive peak for 2,3-bis(cyanomethyl)quinoxaline. How do I prevent over-substitution? The Causality: In 2,3-dichloroquinoxaline, both chlorine atoms are highly activated for SNAr. While the first substitution slightly deactivates the ring, an unhindered nucleophile (like the pure acetonitrile carbanion) will easily attack the C3 position before the starting material is fully consumed. The Fix: Steric hindrance is your best tool for kinetic control. By using ethyl cyanoacetate as the nucleophile, the resulting mono-substituted intermediate is highly sterically hindered, physically blocking a second equivalent from attacking the adjacent C3 position [2].

Q3: My starting material (2,3-dichloroquinoxaline) is disappearing, but I am recovering 3-chloroquinoxalin-2-ol instead of my product. Why? The Causality: 2,3-dichloroquinoxaline is exquisitely sensitive to moisture. If your base (especially K2CO3 or Cs2CO3) is hygroscopic and has absorbed atmospheric water, the hydroxide ion acts as a superior nucleophile, rapidly hydrolyzing the C2 chlorine to form a stable, unreactive quinoxalinol derivative. The Fix: Your protocol must be a self-validating anhydrous system. Flame-dry your potassium carbonate under a vacuum prior to use, and utilize strictly anhydrous solvents stored over activated molecular sieves.

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates why the Active Methylene route succeeds where the Direct Acetonitrile route fails.

G cluster_direct Direct Acetonitrile Route (High Failure Rate) cluster_active Active Methylene Route (Recommended) SM 2,3-Dichloroquinoxaline (Electrophile) Cond1 CH3CN + LDA/NaH (-78°C to RT) SM->Cond1 Cond2 Ethyl Cyanoacetate + K2CO3 (Mild Base, RT) SM->Cond2 Side1 Bis-substitution (Over-reaction) Cond1->Side1 Side2 Hydrolysis (Moisture sensitive) Cond1->Side2 Side3 Thorpe-Ziegler (Self-condensation) Cond1->Side3 Prod 2-(3-Chloroquinoxalin-2-yl)acetonitrile (Target Product) Cond1->Prod Low Yield (<30%) Inter Sterically Hindered Mono-substituted Intermediate Cond2->Inter Cond3 Krapcho Decarboxylation (DMSO, H2O, 120°C) Inter->Cond3 Cond3->Prod High Yield (>80%)

Reaction pathway comparison: Direct deprotonation vs. the robust Active Methylene route.

Part 4: Self-Validating Experimental Protocol

To guarantee high yields, we utilize the Active Methylene / Krapcho Decarboxylation methodology. This system is self-validating: the bulky intermediate prevents over-substitution, and the distinct mass shifts allow for absolute confirmation at every step.

Step 1: SNAr with Ethyl Cyanoacetate

Objective: Form the sterically hindered ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate intermediate.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, suspend anhydrous K2CO3 (2.5 equiv, rigorously flame-dried) in anhydrous DMF (0.2 M).

  • Nucleophile Activation: Add ethyl cyanoacetate (1.1 equiv) dropwise at 0 °C. Stir for 30 minutes. Causality: Pre-forming the enolate at low temperature prevents localized exothermic spikes that degrade the solvent.

  • Electrophile Addition: Add 2,3-dichloroquinoxaline (1.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in H2O/MeCN, and run LC-MS. You must observe the disappearance of the starting material (m/z 198) and the appearance of the mono-substituted intermediate (m/z 275 [M+H]⁺). If bis-substitution (m/z 352) is >5%, your K2CO3 was added too rapidly.

  • Workup: Quench with cold 0.1 M HCl to pH 6, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Krapcho Decarboxylation

Objective: Remove the ester group to yield the final 2-(3-chloroquinoxalin-2-yl)acetonitrile.

  • Preparation: Dissolve the crude intermediate from Step 1 in DMSO (0.5 M).

  • Decarboxylation: Add H2O (2.0 equiv) and NaCl (1.0 equiv). Heat the mixture to 120 °C for 3–4 hours. Causality: The chloride ion acts as a mild nucleophile to attack the ethyl group, while water facilitates the decarboxylation of the resulting β-keto acid equivalent.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar intermediate spot will cleanly convert to a higher Rf spot (the final product). Gas evolution (CO2) will visually confirm the reaction is proceeding.

  • Isolation: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol to afford pure 2-(3-chloroquinoxalin-2-yl)acetonitrile.

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at:[Link] [1]

  • Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules. Available at:[Link] [2]

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(3-chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(3-chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2).

Mechanistic Pathways & Workflow

The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline. Because the pyrazine ring is highly electron-deficient, the chlorine atoms act as excellent leaving groups[1]. However, the choice of nucleophile and base dictates the efficiency of the reaction and the purity of the product.

We recommend two primary pathways:

  • Route A (The Cyanoacetate Route): Utilizes ethyl cyanoacetate. Its lower pKa (~9) allows the use of milder bases (e.g., NaH or K2CO3), preventing base-induced degradation. This forms a stable intermediate that must be subsequently hydrolyzed and decarboxylated[2].

  • Route B (The Direct Route): Utilizes acetonitrile directly. The high pKa (~25) necessitates strong, non-nucleophilic bases like LDA in strictly aprotic, cryogenic conditions[3].

G SM 2,3-Dichloroquinoxaline RouteA Route A: Ethyl Cyanoacetate + Base (NaH or K2CO3) SM->RouteA RouteB Route B: Direct Acetonitrile + Strong Base (LDA or NaH) SM->RouteB IntA 3-Chloro-2-(ethoxycarbonylcyanomethylene) -1,2-dihydroquinoxaline RouteA->IntA SNAr (Mild) Decarb Hydrolysis & Decarboxylation (NaOH/H2O, then H+, Δ) IntA->Decarb Product 2-(3-Chloroquinoxalin-2-yl)acetonitrile Decarb->Product -CO2, -EtOH RouteB->Product Direct SNAr (Harsh)

Mechanistic pathways for the synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Step-by-Step Experimental Protocols

Protocol A: Ethyl Cyanoacetate Route (Recommended for Scalability)

Causality: Using a stabilized carbanion prevents the base-induced degradation often seen with strong bases. The intermediate exists as a zwitterionic/enolate structure, which deactivates the second chlorine atom, inherently preventing disubstitution[2].

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethoxyethane (DME) under N2 at 0 °C. Add ethyl cyanoacetate (1.05 eq) dropwise. Self-Validation: Stir for 30 minutes until H2 gas evolution completely ceases, confirming full carbanion generation.

  • SNAr Reaction: Add 2,3-dichloroquinoxaline (1.0 eq) dissolved in DME dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Isolation of Intermediate: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield 3-chloro-2-(ethoxycarbonylcyanomethylene)-1,2-dihydroquinoxaline.

  • Decarboxylation: Dissolve the intermediate in a THF/H2O mixture. Add 1.5 eq of NaOH and stir at room temperature for 2 hours to hydrolyze the ester. Critical Step: Acidify to pH 3 with 1M HCl, then heat to 80 °C for 3 hours to induce decarboxylation.

  • Purification: Cool, extract with DCM, and recrystallize from ethanol.

Protocol B: Direct Acetonitrile Route (Recommended for Step Economy)

Causality: Direct deprotonation of acetonitrile requires a strong, sterically hindered base to prevent nucleophilic attack by the base itself on the highly electrophilic quinoxaline ring[3].

  • Carbanion Generation: Cool a solution of anhydrous acetonitrile (1.2 eq) in anhydrous THF to -78 °C under Argon. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • SNAr Reaction: Add a solution of 2,3-dichloroquinoxaline (1.0 eq) in THF dropwise over 30 minutes. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quenching & Isolation: Quench with glacial acetic acid at 0 °C. Causality: Using a weak acid prevents the hydrolysis of the remaining chlorine atom that would occur with aqueous base. Partition between water and EtOAc. Self-Validation: Monitor via TLC; the product will appear as a distinct UV-active spot with a lower Rf than the starting material due to the polar nitrile group.

Condition Optimization & Quantitative Data

RouteBaseSolventTemp (°C)Time (h)Major Impurity ObservedYield (%)
A (Cyanoacetate) NaHDME0 to 256Disubstituted product (<5%)78 - 85
A (Cyanoacetate) K2CO3DMF8012Hydrolysis product (10%)65 - 70
B (Direct) LDATHF-78 to 04Base-adduct / Hydrolysis45 - 55
B (Direct) NaHDMF0 to 258Tarry degradation products< 30

Table 1: Optimization of reaction conditions and yield comparisons.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of 3-hydroxyquinoxalin-2(1H)-one derivatives instead of my target product? A: The chlorine atoms on the highly electron-deficient quinoxaline ring are extremely sensitive to hydrolysis[1]. If your solvent (especially hygroscopic solvents like DMF or THF) or base contains trace amounts of water, the hydroxide ion will outcompete your carbon nucleophile. Fix: Ensure solvents are freshly distilled over sodium/benzophenone (for THF) or CaH2 (for DMF/DME). Use inert gas (Argon/N2) and flame-dried glassware. If using Protocol B, quench with a weak acid (acetic acid) rather than aqueous base.

Q: I am getting a mixture of mono-substituted and di-substituted (2,3-bis(cyanomethyl)quinoxaline) products. How do I control the stoichiometry? A: While the first substitution deactivates the ring slightly due to the formation of a stabilized enolate/anion intermediate, excess nucleophile or elevated temperatures will force the second SNAr reaction[2]. Fix: Strictly control the equivalents of the nucleophile (maximum 1.05 eq) and base (maximum 1.1 eq). For Route A, keep the temperature at or below 25 °C during the SNAr step. For Route B, maintain strictly cryogenic conditions (-78 °C) during the addition phase.

Q: During the decarboxylation step in Route A, my product degrades into an unidentifiable black tar. What is going wrong? A: The target molecule contains an active methylene group that can undergo oxidative coupling or polymerization under harsh, hot basic conditions. Fix: Ensure the hydrolysis of the ester is complete at room temperature before heating. The decarboxylation must be performed under acidic conditions (pH 2-3). Heating the intermediate in strong base will cause degradation of the quinoxaline core.

Q: Can I use a phase-transfer catalyst (PTC) with solid K2CO3 and acetonitrile directly? A: No. Acetonitrile's pKa is too high for K2CO3 to generate the cyanomethyl anion in sufficient concentrations, even with a PTC. This approach will only lead to unreacted starting material or slow hydrolysis of the 2,3-dichloroquinoxaline from trace water in the base[3]. If you must use K2CO3, you must use the more acidic ethyl cyanoacetate (Route A).

Sources

Troubleshooting

Technical Support Center: 2-(3-Chloroquinoxalin-2-yl)acetonitrile Synthesis

Troubleshooting Guides, Mechanistic Insights, and Standardized Protocols Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with drug development professionals facing chemos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Mechanistic Insights, and Standardized Protocols

Welcome from the Application Science Team

As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of 2,3-dichloroquinoxaline (DCQX). The synthesis of 2-(3-chloroquinoxalin-2-yl)acetonitrile via nucleophilic aromatic substitution (SNAr) is a critical transformation for accessing bioactive quinoxaline scaffolds[1]. However, the inherent symmetry of DCQX and the aggressive nucleophilicity of the acetonitrile carbanion often lead to complex side-reaction profiles.

This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity mono-substitution[2].

Mechanistic Pathways & Side Reaction Profiles

To troubleshoot effectively, we must first map the chemical ecosystem of the reaction. The primary goal is the mono-substitution of a single chloride leaving group. However, three competing pathways frequently compromise yield:

ReactionPathways DCQX 2,3-Dichloroquinoxaline (DCQX) Target 2-(3-Chloroquinoxalin-2-yl)acetonitrile (Target Mono-product) DCQX->Target SNAr (1 eq -CH2CN) Hydrolysis 3-Chloroquinoxalin-2-ol (Hydrolysis Product) DCQX->Hydrolysis Trace H2O / OH- MeCN Acetonitrile Anion (-CH2CN) MeCN->Target Polymer Thorpe Adducts (MeCN Self-Condensation) MeCN->Polymer Excess Base / Heat BisSub 2,3-Bis(cyanomethyl)quinoxaline (Bis-substitution) Target->BisSub Excess -CH2CN

Mechanistic pathways of DCQX SNAr reactions and competing side reactions.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 2,3-bis(cyanomethyl)quinoxaline instead of the mono-substituted target? Causality: This is a stoichiometric and kinetic failure. While the first substitution slightly deactivates the quinoxaline ring, the second C-Cl bond remains highly susceptible to SNAr. If you are adding the base to a mixture of DCQX and acetonitrile, local excesses of the highly reactive carbanion will rapidly attack the mono-substituted product before it can be isolated. Solution: Implement an inverse addition protocol . Pre-form the acetonitrile enolate in a separate flask using a sterically hindered base like Lithium Diisopropylamide (LDA). Then, add this enolate dropwise to a dilute solution of DCQX at -78 °C. This ensures the electrophile (DCQX) is always in massive excess relative to the nucleophile, kinetically favoring mono-substitution.

Q2: My LC-MS shows a massive peak corresponding to 3-chloroquinoxalin-2-ol. Where is the oxygen coming from? Causality: Hydrolysis. The C-Cl bonds on the quinoxaline ring are highly activated. If your solvent (THF) or reagents contain trace moisture, the strong base (e.g., NaH or LDA) will react with water to generate hydroxide ions (OH⁻). Hydroxide is a superior nucleophile to the sterically bulky acetonitrile carbanion and will rapidly displace the chloride[3]. Solution: Transition to strictly anhydrous conditions. THF must be freshly distilled over sodium/benzophenone, and acetonitrile must be dried over activated 3Å molecular sieves. Furthermore, switch from hygroscopic bases like NaH to commercially available, titrated LDA solutions in THF.

Q3: The reaction mixture turns opaque black immediately upon base addition, and my yield is <10%. What is decomposing? Causality: You are likely observing the Thorpe reaction (self-condensation of acetonitrile) or the oxidative degradation of the quinoxaline ring. When NaH is used at room temperature, the deprotonation of acetonitrile is exothermic. Without cooling, the generated carbanion attacks unreacted acetonitrile molecules, forming 3-aminocrotononitrile polymers (black tar). Solution: Temperature control is non-negotiable. Deprotonation must occur at -78 °C. LDA is preferred over NaH because its steric bulk prevents it from acting as a nucleophile, strictly functioning as a base to cleanly generate the enolate without initiating polymerization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution.

Base SystemSolventTemp (°C)Addition MethodYield (Mono)Major Side Product Profile
NaH (2.0 eq)THF25Direct18%Bis-substitution (52%), Thorpe Adducts
NaH (1.1 eq)THF0Direct45%Bis-substitution (22%), Hydrolysis (10%)
t-BuOK (1.2 eq)DMF-20Direct31%Hydrolysis (38%)
LDA (1.05 eq) THF -78 Inverse 84% Unreacted DCQX (<5%)

Table 1: Impact of base selection, temperature, and addition sequence on chemoselectivity.

Standardized Self-Validating Protocol

To eliminate the variables discussed above, adopt the following standardized workflow. This protocol is designed as a self-validating system; if a validation checkpoint fails, the reaction must be paused or aborted to save materials.

ProtocolWorkflow Step1 Step 1: Enolate Formation LDA + MeCN in THF -78°C, 30 min Step2 Step 2: Inverse Addition Add enolate to DCQX -78°C, Dropwise Step1->Step2 Step3 Step 3: Reaction Monitor TLC Check (Hex/EtOAc) Confirm DCQX consumption Step2->Step3 Step4 Step 4: Quench & Extract Sat. NH4Cl (aq) Stop bis-substitution Step3->Step4 Step5 Step 5: Purification Silica Gel Column Isolate Target Step4->Step5

Standardized self-validating workflow for mono-substitution synthesis.

Step-by-Step Methodology: LDA-Mediated Inverse Addition

Step 1: Preparation of the Acetonitrile Enolate

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add anhydrous THF (20 mL) and anhydrous acetonitrile (5.5 mmol, 1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LDA (2.0 M in THF/heptane, 5.25 mmol, 1.05 eq) over 10 minutes.

    • Validation Checkpoint 1: The solution should remain clear or turn slightly pale yellow. If it turns dark brown, moisture or oxygen has compromised the LDA, or the temperature is too high. Abort and restart.

  • Stir at -78 °C for 30 minutes to ensure complete deprotonation.

Step 2: Inverse Addition to DCQX

  • In a separate, flame-dried 250 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5.0 mmol, 1.0 eq) in anhydrous THF (30 mL). Cool to -78 °C.

  • Using a cannula transfer system, slowly add the pre-formed enolate solution from Step 1 into the DCQX solution over 45 minutes.

    • Causality Note: The slow addition ensures that the local concentration of enolate is always dwarfed by the concentration of DCQX, mathematically suppressing the bis-substitution pathway.

Step 3: Reaction Monitoring & Quenching

  • Stir the mixture at -78 °C for 2 hours.

    • Validation Checkpoint 2: Perform a rapid TLC (Hexanes:EtOAc 3:1). You should observe the depletion of the DCQX spot (Rf ~0.7) and the appearance of a bright UV-active product spot (Rf ~0.4). Bis-substitution will appear much lower (Rf ~0.15).

  • Quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality Note: Quenching at cryogenic temperatures instantly protonates any unreacted enolate before it can attack the product as the mixture warms up.

Step 4: Extraction and Purification

  • Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield 2-(3-chloroquinoxalin-2-yl)acetonitrile as a crystalline solid.

References
  • Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives Source: University of Dayton eCommons URL: [Link][1]

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link][2]

  • Title: Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source: Semantic Scholar / Molecules URL: [Link][3]

Sources

Optimization

Improving the purity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Welcome to the Technical Support Center for Quinoxaline Derivatives . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic and purification challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoxaline Derivatives . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic and purification challenges associated with 2-(3-Chloroquinoxalin-2-yl)acetonitrile .

This molecule presents a unique dichotomy: it is a highly valuable intermediate for drug development, yet its structural features—an activated heteroaryl chloride paired with a highly acidic active methylene group—make it notoriously unstable under standard laboratory conditions.

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and quantitative data to help you achieve >98% purity.

Part 1: Mechanistic Causality of Impurities (The "Why")

To master the purity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile, one must understand the inherent reactivity of its precursor, 2,3-dichloroquinoxaline. The nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline is highly efficient due to the electron-deficient nature of the pyrazine ring[1]. However, once the first chlorine is substituted by the acetonitrile group, two critical vulnerabilities emerge:

  • Hyper-Activated C3-Chlorine: The newly introduced acetonitrile group (-CH₂CN) is electron-withdrawing. This further activates the remaining chlorine at the C3 position, making it highly susceptible to secondary SNAr attack by weak nucleophiles, including water or hydroxide ions during aqueous workup.

  • Active Methylene Acidity: The methylene protons are flanked by a nitrile group and the quinoxaline ring, dropping their pKa significantly. In the presence of excess base, these protons are easily abstracted, forming a reactive carbanion that can attack unreacted starting material, leading to bis-substitution (dimerization)[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why do I consistently see a major impurity at [M-Cl+OH] (LC-MS) after my aqueous workup? A: This is the 3-hydroxyquinoxalin-2-yl degradation product. It occurs because the C3-chlorine undergoes rapid hydrolysis in basic aqueous conditions. If you quench your SNAr reaction with standard saturated sodium bicarbonate (pH ~8.5), the hydroxide ions will displace the chlorine. Fix: Always quench with a cold phosphate buffer (pH 6.5–7.0) to neutralize the reaction without providing a nucleophilic hydroxide source.

Q2: My LC-MS shows a mass corresponding to bis-substitution (dimerization). How do I prevent over-alkylation? A: Bis-substitution occurs when the active methylene of your formed product is deprotonated by excess base, turning your product into a nucleophile that attacks another molecule of 2,3-dichloroquinoxaline[2]. Fix: Use a strict stoichiometric control of the base (e.g., 1.05 equivalents of NaH or K₂CO₃) and add the active methylene compound dropwise to a dilute solution of 2,3-dichloroquinoxaline to keep the electrophile in pseudo-excess during the critical C-C bond formation stage.

Q3: My crude NMR looks clean, but after silica gel column chromatography, the product streaks and the yield drops to 30%. What is happening? A: 2-(3-Chloroquinoxalin-2-yl)acetonitrile is incompatible with standard acidic silica gel. The acidic silanol groups catalyze the tautomerization of the active methylene into an enamine/ketenimine intermediate, which binds irreversibly to the silica matrix or polymerizes. Fix: Abandon standard silica. Use recrystallization as your primary purification method. If chromatography is unavoidable, use neutral alumina or silica gel deactivated with 1% triethylamine (Et₃N).

Part 3: Visualizing Degradation and Purification

degradation A 2-(3-Chloroquinoxalin-2-yl)acetonitrile B Aqueous Base (pH > 8) A->B C Acidic Silica Gel A->C D Excess Base / Heat A->D E 3-Hydroxy Impurity (Hydrolysis) B->E OH- attack at C3 F Tautomeric Degradation (Streaking) C->F Acid-catalyzed G Bis-substitution (Dimerization) D->G Deprotonation

Caption: Degradation pathways of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

workflow A Crude Reaction Mixture B Quench: pH 6.5-7.0 Buffer A->B C Extraction (EtOAc/Brine) B->C D Purity > 85%? C->D E Recrystallization (EtOH/Water) D->E Yes F Deactivated Silica (1% Et3N) D->F No G Pure Product (>98%) E->G F->G

Caption: Optimized purification workflow to prevent hydrolysis and silica degradation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled SNAr Synthesis

Self-Validation Checkpoint: The internal temperature must not exceed 5 °C during addition to prevent thermodynamic bis-substitution.

  • Preparation: Dissolve 2,3-dichloroquinoxaline (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Activation: In a separate flask, dissolve acetonitrile (1.1 eq, 11 mmol) in DMF (10 mL) and carefully add NaH (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) at 0 °C. Stir for 15 minutes until hydrogen evolution ceases.

  • Coupling: Add the activated nitrile solution dropwise to the 2,3-dichloroquinoxaline solution over 30 minutes. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the mono-substituted spot is maximized, usually within 2 hours at 0 °C.

  • pH-Controlled Quench: Pour the reaction mixture into 100 mL of ice-cold 0.5 M Sodium Phosphate buffer (pH 6.8). Validation: Test the aqueous phase with pH paper. If pH > 7.5, add 0.1 M HCl dropwise until it reaches 6.5–7.0.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with cold brine (3 x 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

Protocol 2: Silica-Free Purification (Recrystallization)

Self-Validation Checkpoint: The product must form distinct crystalline needles; amorphous powder indicates co-precipitation of the hydrolyzed impurity.

  • Dissolution: Suspend the crude solid in minimal boiling absolute ethanol (approx. 3-5 mL per gram of crude).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble dimeric impurities.

  • Crystallization: Remove from heat and add cold distilled water dropwise until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold 10% EtOH/Water, and dry under high vacuum to yield the pure 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Part 5: Quantitative Impurity Profiling

Use the following table to cross-reference your analytical data and identify the exact structural cause of your purity loss.

Impurity TypeStructural CauseAnalytical Signature (LC-MS / NMR)Prevention Strategy
Hydrolysis Product OH⁻ attack at C3-Cl during workup.LC-MS: [M-Cl+OH]⁺ (m/z ~185)NMR: Loss of C3-Cl shift; broad -OH peak at ~11-12 ppm.Quench with pH 6.5-7.0 buffer. Avoid NaHCO₃ or NaOH.
Bis-substituted Dimer Over-alkylation of active methylene.LC-MS: [2M-HCl]⁺ (m/z ~366)NMR: Complex aromatic region; integration mismatch for -CH₂CN.Strict stoichiometric control of base (1.05 eq max); dropwise addition.
Tautomeric Degradation Acid-catalyzed breakdown on silica gel.TLC: Severe streaking.NMR: Appearance of vinylic protons (~5.5-6.5 ppm).Avoid standard silica. Use recrystallization or 1% Et₃N deactivated silica.
Oxidation Product O₂ attack on the carbanion intermediate.LC-MS: [M-CH2CN+O]⁺ (Ketone formation)NMR: Disappearance of -CH₂ singlet at ~4.2 ppm.Degas all solvents; maintain strict Argon/N₂ atmosphere during synthesis.

Part 6: References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-Chloroquinoxalin-2-yl)acetonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability and reactivity profiles of 2-(3-chloroquinoxalin-2-yl)acetonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability and reactivity profiles of 2-(3-chloroquinoxalin-2-yl)acetonitrile .

This bifunctional building block presents a unique mechanistic challenge: it contains a highly electrophilic C3-position activated for Nucleophilic Aromatic Substitution (SNAr)[1], flanked by an acetonitrile moiety containing highly acidic alpha-protons. Without rigorous control of the reaction microenvironment, researchers frequently encounter runaway self-condensation, dimerization, and hydrolysis. This guide provides the causality behind these failures and field-proven, self-validating protocols to ensure synthetic success.

I. Core Troubleshooting & FAQs

Q1: Why does my reaction mixture rapidly turn dark brown/black with a complete loss of starting material when I add a base (e.g., K₂CO₃, NaH, or NaOH)? The Causality: You are observing base-mediated self-condensation (dimerization/oligomerization). The alpha-protons of the acetonitrile group are highly acidic due to the electron-withdrawing effects of both the nitrile group and the quinoxaline core. When a strong or unhindered base is introduced, it rapidly deprotonates the alpha-carbon to form a stabilized carbanion. Because the adjacent 3-chloro position on the quinoxaline ring is highly activated by the pyrazine nitrogens[1], this carbanion acts as a nucleophile and attacks the C3-Cl position of an unreacted molecule. This triggers a runaway polymerization cascade. The Solution: You must kinetically favor your desired reaction over self-condensation. Use sterically hindered, non-nucleophilic bases (e.g., DIPEA or TMP) and employ an inverse addition technique. By adding the base dropwise to a highly diluted solution of your starting material and an excess of your target nucleophile, you keep the steady-state concentration of the alpha-carbanion near zero.

Q2: I am attempting a Palladium-catalyzed Suzuki-Miyaura cross-coupling on the 3-chloro position. Why am I observing mostly dehalogenation and M+18 (hydrolysis) peaks in my LC-MS? The Causality: The C-Cl bond in 2-(3-chloroquinoxalin-2-yl)acetonitrile is exquisitely sensitive to aqueous hydroxide or carbonate species typically used in standard Suzuki couplings. Water attacks the C3 position, displacing the chloride to form 3-hydroxyquinoxalin-2-yl derivatives (which tautomerize to the stable quinoxalin-2-one form)[1]. Prolonged heating in aqueous base also leads to the hydration of the nitrile group into an amide. The Solution: Transition to strictly anhydrous cross-coupling conditions. Utilize anhydrous K₃PO₄ or Cs₂CO₃ in dry 1,4-dioxane. To outcompete degradation, accelerate the transmetalation and reductive elimination steps by using a highly active, bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos).

Q3: How should I store this compound to prevent baseline degradation before I even start my experiment? The Causality: Ambient atmospheric moisture is sufficient to cause slow, solid-state hydrolysis of the highly activated C-Cl bond over time[2]. The Solution: Store the compound in a tightly sealed, amber glass vial under a positive pressure of Argon or N₂ at 2–8 °C. Allow the vial to fully equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold solid.

II. Mechanistic Pathway Visualization

The following diagram illustrates the competing reaction pathways that dictate the stability of 2-(3-chloroquinoxalin-2-yl)acetonitrile.

Mechanism A 2-(3-Chloroquinoxalin-2-yl)acetonitrile B Strong Base Addition A->B Deprotonation E Aqueous/Basic Conditions A->E OH- Attack G Weak Base + Nucleophile A->G Optimized C Alpha-Carbanion Formation B->C D Self-Condensation (Dimer) C->D Attacks C3-Cl F Hydrolysis (Amide/Hydroxy) E->F H Desired SNAr Product G->H Selective C3 Sub

Mechanistic pathways of 2-(3-chloroquinoxalin-2-yl)acetonitrile degradation vs. desired reactions.

III. Data Presentation: Impact of Reaction Conditions

The table below synthesizes quantitative and qualitative data regarding the stability of the substrate under various standard reaction environments.

Reaction ConditionPrimary Degradation PathwayCausalityRecommended Mitigation Strategy
NaH / THF (RT) 100% Dimerization/PolymerizationIrreversible alpha-deprotonation creates a highly reactive nucleophilic carbanion.Avoid strong hydride bases. Switch to organic amine bases (DIPEA).
Aqueous Na₂CO₃ / 80 °C >80% Hydrolysis (M+18 / M+19)Hydroxide/water acts as an SNAr nucleophile on the C3-Cl bond[1].Use strictly anhydrous conditions (dry K₃PO₄ in 1,4-dioxane).
Aliphatic Amines (Excess) Mixed SNAr and DimerizationAmines act as both nucleophiles and bases, triggering competing pathways.Use stoichiometric amine (1.1 eq) with a non-nucleophilic auxiliary base.
n-BuLi / -78 °C Complex mixture / Ring openingOrganolithiums attack the quinoxaline ring or cause uncontrolled halogen-metal exchange[3].Use milder transmetalation agents or highly controlled cryogenic conditions.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm the stability of the substrate in real-time.

Protocol A: Chemoselective SNAr with an External Amine Nucleophile

Objective: Substitute the 3-chloro group with a primary/secondary amine while completely suppressing alpha-carbon dimerization.

  • Preparation: Flame-dry a 25 mL round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve 2-(3-chloroquinoxalin-2-yl)acetonitrile (1.0 equiv, 0.5 mmol) and the target amine nucleophile (1.2 equiv) in anhydrous Dichloromethane (DCM, 10 mL).

    • Causality Check: DCM is chosen over DMF to minimize solubility of any highly polar polymeric byproducts, allowing early visual detection of failure (precipitation).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Inverse Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise over 15 minutes using a syringe pump.

    • Self-Validation Step: Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1) 5 minutes after base addition. You should see the starting material smoothly converting to a more polar product. If a baseline streak or a highly non-polar spot appears, the local concentration of base is too high; slow the addition rate immediately.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl to neutralize the base and halt any delayed dimerization.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Achieve C-C bond formation at the C3 position without inducing nitrile hydrolysis or dehalogenation.

  • Reagent Charging: In a nitrogen-filled glovebox, charge a Schlenk tube with 2-(3-chloroquinoxalin-2-yl)acetonitrile (1.0 equiv), the aryl boronic acid (1.5 equiv), finely milled anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Causality Check: K₃PO₄ is a mild, insoluble base in organic solvents. Its heterogeneous nature keeps the concentration of dissolved base extremely low, preventing alpha-deprotonation while still facilitating transmetalation.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M concentration).

    • Self-Validation Step: The solvent must be degassed via three freeze-pump-thaw cycles. Oxygen presence will rapidly oxidize the palladium catalyst, stalling the reaction and leaving the starting material vulnerable to thermal degradation.

  • Heating: Seal the tube and heat to 80 °C in an oil bath for 4–6 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base (halting all base-catalyzed degradation pathways instantly), and concentrate under reduced pressure.

V. References

  • Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at:[Link]

  • Li, Y., & Zhao, P. (2024). Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic. Organometallics. Available at:[Link]

Sources

Optimization

Catalyst selection for 2-(3-Chloroquinoxalin-2-yl)acetonitrile synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-(3-Chloroquinoxalin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile .

As a critical building block in medicinal chemistry—often utilized for synthesizing fused triazolo- or imidazo-quinoxaline derivatives—the primary challenge in its synthesis is controlling the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline. Because the C2 and C3 positions are highly electrophilic[1], the selection of your catalytic and base system dictates whether the reaction yields the desired mono-substituted product or over-reacts to form disubstituted byproducts[2].

Below, you will find a mechanistic workflow, a quantitative catalyst selection matrix, troubleshooting FAQs, and self-validating experimental protocols.

Mechanistic Workflow: Catalyst Pathways

G SM 2,3-Dichloroquinoxaline R1 Route A: Direct Acetonitrile (Carbanion Attack) SM->R1 R2 Route B: Ethyl Cyanoacetate (Enolate Attack) SM->R2 CAT1 PTC (e.g., TEBAC) Enhances Interfacial Transfer R1->CAT1 Strong Base (NaOH) CAT2 Mild Base (e.g., K2CO3) Thermodynamic Control R2->CAT2 Mild conditions INT1 Mono-substituted Meisenheimer Complex CAT1->INT1 S_NAr Attack INT2 Ethyl 2-(3-chloroquinoxalin-2-yl) -2-cyanoacetate CAT2->INT2 S_NAr Attack PROD 2-(3-Chloroquinoxalin-2-yl)acetonitrile (Target Molecule) INT1->PROD Kinetic Control (0 °C) BYPROD 2,3-bis(cyanomethyl)quinoxaline (Disubstituted Byproduct) INT1->BYPROD Excess Catalyst / Heat INT2->PROD Krapcho Decarboxylation

Mechanistic workflow for 2-(3-Chloroquinoxalin-2-yl)acetonitrile synthesis and catalyst pathways.

Quantitative Catalyst Selection Matrix

Selecting the right catalyst and base pairing is a balancing act between reaction rate and mono-selectivity. Use the table below to benchmark your expected outcomes based on the chosen synthetic route.

Catalyst / Base SystemReagentsOptimal Temp (°C)Typical Yield (%)Selectivity (Mono:Di)Reaction Time (h)Best Used For
Phase Transfer (PTC) TEBAC (5 mol%) + NaOH0 to 2575 - 8585:151 - 2Rapid, direct synthesis using acetonitrile as both solvent and reagent[3].
Mild Base (Two-Step) K₂CO₃ + Ethyl Cyanoacetate25 (SNAr) / 120 (Decarb)80 - 90>99:14 - 6High-purity requirements; steric bulk completely prevents second substitution[4].
Lewis Acid AlCl₃ (10 mol%)80 - 10060 - 7090:108 - 12Reactions with weaker nucleophiles or highly deactivated substrates[1].

Troubleshooting & FAQs

Q1: Why am I consistently observing the disubstituted byproduct (2,3-bis(cyanomethyl)quinoxaline) when using direct acetonitrile substitution? A: This is a classic issue of local concentration and catalyst hyperactivity. In SNAr reactions of 2,3-dichloroquinoxaline, the first substitution replaces a highly electronegative chlorine with a cyanomethyl group. While this slightly deactivates the ring toward a second nucleophilic attack, the localized high concentration of the highly reactive acetonitrile carbanion—often exacerbated by highly efficient Phase Transfer Catalysts (PTCs) like TEBAC—can overcome this kinetic barrier[3]. Causality & Solution: Shift from thermodynamic to kinetic control. Reduce the PTC loading to 1-2 mol%, lower the reaction temperature to 0–5 °C during the addition phase, and use exactly 1.05 equivalents of base. Alternatively, switch to the ethyl cyanoacetate route, where the steric bulk of the intermediate prevents the second substitution entirely[4].

Q2: I am using the ethyl cyanoacetate route with K₂CO₃. The SNAr step works, but I am losing yield during the decarboxylation step. What is going wrong? A: The intermediate, ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate, requires careful hydrolysis and decarboxylation to yield 2-(3-chloroquinoxalin-2-yl)acetonitrile. If you use harsh aqueous bases (like refluxing NaOH) for hydrolysis, you risk hydrolyzing the remaining C3-chlorine into a hydroxyl group, forming an unwanted quinoxalinone derivative[2]. Causality & Solution: Perform a Krapcho decarboxylation. Use a catalyst like LiCl or NaCl in wet DMSO at 120 °C. The chloride ion acts as a mild nucleophile to attack the ethyl group, releasing ethyl chloride and CO₂, leaving the sensitive C3-chlorine intact.

Q3: My direct SNAr reaction stalls at 50% conversion when using solid NaOH and acetonitrile without a catalyst. Why? A: Solid NaOH has extremely poor solubility in acetonitrile. The deprotonation is occurring purely at the solid-liquid interface, which rapidly becomes coated with the sodium chloride byproduct, passivating the base and halting the reaction. Causality & Solution: You must introduce a Phase Transfer Catalyst. Adding 5 mol% of Benzyltriethylammonium chloride (TEBAC) will shuttle the hydroxide ions into the organic phase to generate the acetonitrile carbanion continuously, driving the reaction to completion[3].

Step-by-Step Experimental Protocols

Protocol A: Direct Synthesis via PTC-Mediated SNAr (Kinetic Control)

This protocol utilizes a Phase Transfer Catalyst to directly couple acetonitrile to the quinoxaline core. It requires strict temperature control to self-validate kinetic selectivity.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2,3-dichloroquinoxaline in 30 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of TEBAC (Benzyltriethylammonium chloride). Stir for 5 minutes to ensure uniform dispersion.

  • Base Addition (Critical Step): Cool the mixture strictly to 0 °C using an ice-water bath. Slowly add 10.5 mmol of finely powdered anhydrous NaOH in small portions over 20 minutes. Do not dump the base, as a localized exotherm will trigger disubstitution.

  • Reaction: Stir the mixture at 0 °C for 1.5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The mono-substituted product will appear as a distinct UV-active spot below the starting material.

  • Workup: Quench the reaction by pouring it into 30 mL of ice-cold water to instantly halt carbanion generation. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from cold ethanol.

Protocol B: Two-Step Synthesis via Ethyl Cyanoacetate (Steric Control)

This protocol uses a bulky nucleophile to physically block disubstitution, followed by a mild Krapcho decarboxylation to preserve the C3-chlorine.

  • SNAr Step: Dissolve 10.0 mmol of 2,3-dichloroquinoxaline and 11.0 mmol of ethyl cyanoacetate in 25 mL of anhydrous DMF. Add 15.0 mmol of anhydrous K₂CO₃. Stir at room temperature (25 °C) for 4-6 hours until the starting material is consumed.

  • Intermediate Isolation: Pour the mixture into 100 mL of vigorously stirred ice water. Filter the precipitated ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate and dry under high vacuum.

  • Krapcho Decarboxylation: Dissolve the dried intermediate in 20 mL of DMSO containing exactly 0.5 mL of water. Add 20.0 mmol of LiCl. Heat the mixture to 120 °C for 3 hours. The evolution of CO₂ gas serves as a visual self-validation of the reaction's progress.

  • Final Workup: Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 20 mL). Wash the organic layer extensively with water (5 x 20 mL) to remove all traces of DMSO. Dry, evaporate, and isolate the target nitrile.

References

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]

  • Title: An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives Source: eCommons, University of Dayton URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Introduction 2-(3-Chloroquinoxalin-2-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoxaline scaffold is a "privileged" structure found in numerous biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Chloroquinoxalin-2-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoxaline scaffold is a "privileged" structure found in numerous biologically active compounds, and the presence of a chloro group at the 3-position and a cyanomethyl group at the 2-position provides two reactive handles for further chemical elaboration. This guide provides a comprehensive validation and comparison of plausible synthetic methodologies for this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages.

The primary and most reliable strategy for synthesizing 2-(3-chloroquinoxalin-2-yl)acetonitrile involves a two-step sequence: first, the formation of a 3-hydroxyquinoxaline precursor, followed by a robust chlorination step. An alternative, more direct but potentially challenging route via nucleophilic aromatic substitution will also be explored.

Primary Synthetic Strategy: A Two-Step Approach

This robust strategy separates the construction of the heterocyclic core from the installation of the key chloro-substituent, allowing for optimization at each stage.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Precursor 2-(3-Hydroxyquinoxalin-2-yl)acetonitrile o-Phenylenediamine->Precursor Cyclocondensation C3-Cyano-Synthons Ethyl Cyanoacetate or Diethyl Cyanomalonate C3-Cyano-Synthons->Precursor Precursor_Step2 2-(3-Hydroxyquinoxalin-2-yl)acetonitrile Chlorinating_Agent POCl₃, SOCl₂, or (COCl)₂/DMF Final_Product 2-(3-Chloroquinoxalin-2-yl)acetonitrile Chlorinating_Agent->Final_Product Precursor_Step2->Final_Product Chlorination

Caption: Overall workflow for the two-step synthesis strategy.

Part A: Synthesis of the Hydroxy-Precursor, 2-(3-Hydroxyquinoxalin-2-yl)acetonitrile

The initial step involves the cyclocondensation of o-phenylenediamine with a suitable three-carbon electrophile bearing a nitrile group.

Comparative

A Comparative Guide to the Synthetic Utility and Biological Potential of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2][3] This guide provides an in-depth comparative analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2][3] This guide provides an in-depth comparative analysis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile, a highly versatile derivative, against other quinoxaline analogs. We will explore its synthetic advantages, comparative chemical reactivity, and potential as a precursor for novel therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights to underscore the compound's value in modern drug discovery.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is classified as a "privileged structure" in drug discovery.[4] This designation is due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[5][6][7]

The subject of this guide, 2-(3-Chloroquinoxalin-2-yl)acetonitrile, is a strategically designed molecule that combines two highly reactive functional groups on this potent scaffold:

  • A Chloro Group at the C3 Position: This halogen acts as an excellent leaving group, making the C3 position a prime site for nucleophilic substitution. This allows for the straightforward introduction of a wide variety of substituents, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[2][8]

  • An Acetonitrile Group at the C2 Position: The nitrile moiety is a versatile functional group. It is not only a key pharmacophore in numerous approved drugs but can also be chemically transformed into amides, carboxylic acids, or amines, providing secondary points for molecular diversification.[9]

This guide will objectively compare the chemical and biological attributes of 2-(3-Chloroquinoxalin-2-yl)acetonitrile with simpler quinoxaline derivatives to highlight its superior potential as a foundational building block for medicinal chemistry campaigns.

Synthesis and Characterization

The synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile is typically achieved through a multi-step process starting from commercially available o-phenylenediamine. The general workflow involves the formation of the quinoxaline core, followed by functionalization.

SynthesisWorkflow A o-Phenylenediamine C 3-Methylquinoxalin-2(1H)-one A->C B Ethyl 2-cyano-3-oxobutanoate B:s->C:n Condensation (Ethanol, Reflux) E 2-Chloro-3-methylquinoxaline C->E Chlorination D POCl3 D:e->E:w G 2-(Bromomethyl)-3-chloroquinoxaline E->G Radical Bromination F N-Bromosuccinimide (NBS) AIBN F:s->G:n I 2-(3-Chloroquinoxalin-2-yl)acetonitrile G->I Cyanation H NaCN H:e->I:w

Experimental Protocol: Synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

This protocol is a representative synthesis. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Synthesis of 2-Chloro-3-methylquinoxaline

  • To a solution of 3-methylquinoxalin-2(1H)-one (1 eq.) in a suitable solvent like toluene, add phosphorus oxychloride (POCl₃) (3-5 eq.) slowly at 0 °C.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-3-methylquinoxaline.

Step 2: Synthesis of 2-(Bromomethyl)-3-chloroquinoxaline

  • Dissolve 2-chloro-3-methylquinoxaline (1 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 2-4 hours, irradiating with a UV lamp can facilitate the reaction. Monitor by TLC.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain the crude brominated product, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

  • Dissolve the crude 2-(bromomethyl)-3-chloroquinoxaline (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add sodium cyanide (NaCN) (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography to yield 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

Comparative Chemical Reactivity

The true synthetic value of 2-(3-Chloroquinoxalin-2-yl)acetonitrile lies in the differential reactivity of its two key functional groups.

ReactivitySites Nu Nucleophile (R-NH₂, R-SH, R-OH) mol mol Nu->mol Nucleophilic Aromatic Substitution (SNAr) at C3-Cl Hydrolysis Hydrolysis (H⁺ or OH⁻) Hydrolysis->mol Nitrile Group Transformation at C2-CH₂CN Product_Sub C3-Substituted Product Product_Hyd Carboxylic Acid / Amide mol->Product_Sub mol->Product_Hyd

Reactivity at the C3-Chloro Position

The C3-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens. We compare its reactivity with 2,3-dichloroquinoxaline, a common precursor.

Experimental Protocol: Comparative Nucleophilic Substitution

  • Set up two parallel reactions in sealed vials.

  • In Vial A, dissolve 2-(3-chloroquinoxalin-2-yl)acetonitrile (100 mg, 1 eq.) in 5 mL of acetonitrile.

  • In Vial B, dissolve 2,3-dichloroquinoxaline (1 eq., molar equivalent to Vial A) in 5 mL of acetonitrile.

  • To each vial, add morpholine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat both reactions to 80 °C and monitor every hour by TLC and/or LC-MS.

  • Record the time to completion (disappearance of starting material).

  • Upon completion, quench the reactions with water, extract with ethyl acetate, and purify via chromatography. Calculate the isolated yield.

Comparative Data (Representative)

Starting MaterialReaction Time (h)Yield (%)
2,3-Dichloroquinoxaline (first substitution)295%
2-(3-Chloroquinoxalin-2-yl)acetonitrile 5 88%
2-Morpholino-3-chloroquinoxaline (second substitution)>24 (harsh conditions)Low

Causality & Insights: The first chlorine of 2,3-dichloroquinoxaline is highly reactive.[8] However, after the first substitution, the newly introduced electron-donating morpholino group deactivates the second chlorine, making subsequent substitution difficult.[10] In contrast, 2-(3-Chloroquinoxalin-2-yl)acetonitrile possesses an electron-withdrawing acetonitrile group, which, while potentially offering some steric hindrance, maintains the electrophilicity of the C3 position. This results in predictable and high-yielding monosubstitution, making it a more controlled and versatile intermediate for building molecular complexity.

Reactivity of the Acetonitrile Group

The nitrile group offers a secondary handle for modification, most commonly through hydrolysis to an amide or carboxylic acid. This reaction is typically performed under strong acidic or basic conditions.[11][12]

Experimental Protocol: Nitrile Hydrolysis

  • Dissolve 2-(3-chloroquinoxalin-2-yl)acetonitrile (1 eq.) in a mixture of ethanol and water (1:1).

  • Add sodium hydroxide (5 eq.) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC for the formation of a more polar product.

  • Cool the reaction, acidify with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-(3-chloroquinoxalin-2-yl)acetic acid.

Comparative Value: While other C2 substituents like esters can also be hydrolyzed, the nitrile group is generally more robust and less prone to cleavage under various synthetic conditions used to modify the C3 position. This orthogonality allows for a sequential reaction strategy: first, perform nucleophilic substitution at C3, then unmask the carboxylic acid functionality from the nitrile for further elaboration (e.g., amide coupling).

Comparative Biological Activity Profile

The true test of a medicinal chemistry scaffold is its biological activity. Based on the extensive literature on quinoxalines, we can predict and test the potential of 2-(3-Chloroquinoxalin-2-yl)acetonitrile in key therapeutic areas like infectious diseases and oncology.[1][4][6][13][14][15]

Antimicrobial Activity

Many quinoxaline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7][16] We compare our title compound against a simple analog, 2-chloro-3-methylquinoxaline, and a standard antibiotic.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in appropriate broth media.[17]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (starting from 256 µg/mL down to 0.5 µg/mL).[18][19]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.[17]

  • Result Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21]

Comparative Data (Representative MIC values in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
2-Chloro-3-methylquinoxaline128>256
2-(3-Chloroquinoxalin-2-yl)acetonitrile 32 64
Ciprofloxacin (Control)10.5

SAR Insights: The replacement of a small methyl group with the more complex and polar acetonitrile group appears to enhance antimicrobial activity. The nitrile functionality and the reactive chloro group may interact with bacterial enzymes or other cellular targets, leading to improved potency. SAR studies show that electron-withdrawing groups can sometimes increase the activity of quinoxalines.[13][22]

Anticancer Activity

Quinoxalines are well-documented as anticancer agents, often acting as kinase inhibitors or DNA intercalators.[4][14][23] We evaluate the cytotoxic potential of our compound against a human cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human lung cancer cells (A549) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[24][25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[26][27][28]

  • Solubilization: Discard the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

KinaseInhibition ATP ATP ATP_Site ATP_Site ATP->ATP_Site Binds Quinoxaline Quinoxaline Inhibitor Quinoxaline->ATP_Site Competitively Binds Substrate Substrate Protein Substrate->ATP_Site Phospho_Substrate Phosphorylated Substrate (Signal Propagation) No_Reaction Signaling Blocked ATP_Site->Phospho_Substrate Phosphorylates ATP_Site->No_Reaction Prevents Phosphorylation

Comparative Data (Representative IC₅₀ values in µM)

CompoundA549 (Lung Cancer) IC₅₀
2,3-Dichloroquinoxaline>100
2-(3-Chloroquinoxalin-2-yl)acetonitrile 15.2
Doxorubicin (Control)0.8

SAR Insights: 2-(3-Chloroquinoxalin-2-yl)acetonitrile shows significantly greater cytotoxicity than its simpler dichloro- analog. This suggests that the specific combination of the C3-chloro and C2-acetonitrile groups is favorable for anticancer activity. Studies have shown that substitutions at the C2 and C3 positions are critical for the antiproliferative efficacy of quinoxalines.[29] The planar quinoxaline core can intercalate with DNA, while the substituents can form crucial hydrogen bonds or hydrophobic interactions within the active sites of enzymes like protein kinases.[4][14]

Conclusion and Future Directions

This comparative guide demonstrates that 2-(3-Chloroquinoxalin-2-yl)acetonitrile is a superior molecular scaffold compared to simpler quinoxaline precursors. Its value is twofold:

  • As a Synthetic Intermediate: It offers a reactive yet controllable handle for C3-functionalization via SNAr reactions, complemented by a robust and synthetically versatile nitrile group at the C2 position. This dual functionality allows for the systematic and efficient construction of diverse molecular architectures.

  • As a Biological Probe: The compound itself exhibits promising antimicrobial and anticancer activities, serving as an excellent starting point for lead optimization.

Future research should focus on leveraging the reactivity of the C3-chloro group to synthesize a focused library of derivatives. By reacting 2-(3-Chloroquinoxalin-2-yl)acetonitrile with a range of amines, thiols, and alcohols, a comprehensive SAR study can be conducted to identify analogs with enhanced potency and selectivity against specific microbial strains or cancer cell lines. This strategic approach will fully exploit the potential of this valuable quinoxaline building block in the ongoing quest for novel therapeutics.

References

  • Ali, M. M., & Cobourne, G. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • ResearchGate. (2026). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Cowley, S. M. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. [Link]

  • Alanazi, A. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Tryambake, P. T., & Khyade, M. S. (n.d.). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. [Link]

  • Nitzan, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Rodrigues, C., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]

  • PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • El-Nassag, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]

  • SciSpace. (n.d.). Antimicrobial Activity of Quinoxaline Derivatives. SciSpace. [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Sharma, P., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. ResearchGate. [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PMC. [Link]

  • Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre. [Link]

  • PubMed. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. PubMed. [Link]

  • ResearchGate. (n.d.). Bioorthogonal ligations and cleavages by reactions of chloroquinoxalines with ortho‐dithiophenols. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Zhang, Y., et al. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development. [Link]

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. ResearchGate. [Link]

  • Bakumenko, A. V., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]

  • El-Malah, A. A. A. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Modern Chemistry. [Link]

  • Google Patents. (n.d.). Chloroacetonitrile synthesis.
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Link]

  • Google Patents. (n.d.). Process for purification of crude acetonitrile.

Sources

Validation

Biological Activity Comparison of 2-(3-Chloroquinoxalin-2-yl)acetonitrile Derivatives: A Technical Guide

The Bifunctional Quinoxaline Scaffold: Chemical Rationale The quinoxaline ring system is a privileged scaffold in drug discovery, heavily utilized for its broad spectrum of pharmacological properties, including profound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bifunctional Quinoxaline Scaffold: Chemical Rationale

The quinoxaline ring system is a privileged scaffold in drug discovery, heavily utilized for its broad spectrum of pharmacological properties, including profound antitumor and antimicrobial activities[1]. Within this family, 2-(3-chloroquinoxalin-2-yl)acetonitrile serves as a highly versatile, bifunctional building block.

The structural brilliance of this compound lies in its dual reactivity. The electron-withdrawing nature of the adjacent pyrazine nitrogens renders the 3-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the acetonitrile moiety provides a highly acidic α-carbon for condensation reactions and a polar cyano group that can act as a critical hydrogen-bond acceptor within the ATP-binding pockets of target kinases. This allows researchers to rapidly synthesize diverse libraries of derivatives tailored for specific biological targets[1].

Comparative Biological Performance

When evaluating derivatives synthesized from this core, two major structural classes demonstrate exceptional pharmacological promise in oncology:

  • Benzotriazole Conjugates : Synthesized via nucleophilic substitution at the 3-chloro position, compounds such as 2-(2H-benzo[d][1,2,3]triazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile exhibit targeted cytotoxicity against human gastric carcinoma (SGC-7901) and hepatocellular carcinoma (HepG2) cell lines, as demonstrated in [2].

  • Piperazine-Substituted Derivatives : Substituting the 3-chloro position with piperazine and modifying the nitrile to an acetamide yields potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. These derivatives act as powerful apoptosis enhancers, detailed in [3].

Quantitative Data Comparison

To objectively assess the performance of these derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) against standard chemotherapeutic controls.

Compound ClassStructural ModificationPrimary Target / MechanismTarget Cell LineIC₅₀ Range (µM)
Benzotriazole Conjugates 2-(2H-benzo[d][1,2,3]triazol-2-yl) substitutionGeneral Cytotoxicity / ApoptosisSGC-7901, HepG215.0 - 35.0
Piperazine Derivatives 3-(piperazin-1-yl) substitutionVEGFR-2 Kinase InhibitionMCF-7, HepG21.2 - 5.5
5-Fluorouracil (Control) Pyrimidine analogueThymidylate Synthase InhibitionSGC-79018.0 - 12.0
Doxorubicin (Control) AnthracyclineDNA Intercalation / Topo IIHepG20.5 - 2.0

Mechanistic Pathway: Kinase Inhibition to Apoptosis

The primary mode of action for the most potent quinoxaline-acetonitrile derivatives involves competitive binding at the ATP-binding site of kinases like VEGFR-2. This inhibition triggers a downstream cascade characterized by the upregulation of pro-apoptotic proteins (Bax) and the downregulation of anti-apoptotic proteins (Bcl-2), ultimately leading to mitochondrial dysfunction and cell death.

Pathway A Quinoxaline Derivatives B VEGFR-2 / PI3K Inhibition A->B ATP Competitive Binding C Bax Upregulation (Pro-apoptotic) B->C D Bcl-2 Downregulation (Anti-apoptotic) B->D E Mitochondrial Dysfunction C->E D->E F Cancer Cell Apoptosis E->F Caspase Activation

Fig 1: Apoptotic signaling pathway triggered by quinoxaline kinase inhibitors.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow a self-validating experimental system. Below is the optimized MTT cytotoxicity assay protocol used to generate the comparative data[2].

Self-Validating MTT Cytotoxicity Protocol

The MTT assay relies on the reduction of a yellow tetrazolium salt into insoluble purple formazan by NAD(P)H-dependent oxidoreductases. Because these enzymes are only active in living cells, the assay provides a direct, causal link between absorbance and cell viability.

Step-by-Step Methodology:

  • Cell Seeding (Log-Phase Maintenance): Seed SGC-7901 or HepG2 cells at a density of 5 × 10³ cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition from artificially lowering metabolic rates.

  • Incubation & Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow full adherence.

  • Drug Treatment (Self-Validating Controls): Treat cells with varying concentrations of the quinoxaline derivatives (1–50 µM).

    • Critical Validation: You must include a Vehicle Control (0.1% DMSO) and a Positive Control (5-Fluorouracil). If the vehicle control yields <95% viability compared to untreated media, the solvent toxicity is confounding the data, and the assay must be rejected.

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This duration provides the optimal kinetic window for viable mitochondria to synthesize a detectable amount of formazan without causing secondary toxicity from the crystals themselves.

  • Solubilization & Quantification: Carefully aspirate the culture media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Causality: Media must be removed because phenol red (a common pH indicator in cell media) absorbs light near the target wavelength, which would artificially inflate the viability readings.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Step 1: Cell Seeding 5x10³ SGC-7901 / HepG2 cells to prevent contact inhibition S2 Step 2: Drug Treatment 1-50 µM Quinoxaline + 0.1% DMSO Vehicle Control S1->S2 S3 Step 3: MTT Addition 4h Incubation for NAD(P)H Formazan Formation S2->S3 S4 Step 4: Media Removal & Solubilization Remove phenol red & add DMSO to dissolve crystals S3->S4 S5 Step 5: Quantification Absorbance at 570 nm & IC50 Calculation S4->S5

Fig 2: Self-validating experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 2-(3-chloroquinoxalin-2-yl)acetonitrile scaffold provides a highly efficient starting point for the development of targeted anticancer agents. While benzotriazole conjugates offer broad cytotoxicity against gastrointestinal and hepatic cancers, piperazine substitutions push the scaffold into highly targeted kinase inhibition (VEGFR-2). Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives while utilizing rigorous, self-validating assays to confirm their mechanistic pathways.

References

  • Gomha, S. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, Dove Medical Press. Retrieved from[Link]

  • Xu, X.-Z., Wang, J., Song, L., & Li, Z.-L. (2017). Synthesis and antitumor activity of quinoxaline complexes conjugated with benzotriazoles. Chinese Journal of New Drugs. Retrieved from[Link]

Sources

Comparative

Comparative Reactivity and Synthetic Utility of 2-(3-Chloroquinoxalin-2-yl)acetonitrile vs. Standard Heterocyclic Nitriles

Heterocyclic nitriles are indispensable building blocks in modern medicinal chemistry, bioconjugation, and materials science. While simple heteroaromatic nitriles are often utilized solely for the functionalization of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Heterocyclic nitriles are indispensable building blocks in modern medicinal chemistry, bioconjugation, and materials science. While simple heteroaromatic nitriles are often utilized solely for the functionalization of the cyano group, highly functionalized scaffolds like 2-(3-chloroquinoxalin-2-yl)acetonitrile offer a multidimensional reactivity profile.

This guide objectively compares the synthetic utility of 2-(3-chloroquinoxalin-2-yl)acetonitrile against standard heterocyclic nitriles (such as 2-cyanopyridines and cyanobenzothiazoles), detailing the mechanistic causality behind its unique reactivity and providing validated experimental workflows for drug development professionals.

Mechanistic Causality: The Bifunctional Paradigm

The synthetic value of a heterocyclic nitrile is dictated by the electronic influence of the parent ring system.

In standard systems like 2-cyanopyridine , the pyridine ring provides moderate electron withdrawal, making the nitrile carbon susceptible to nucleophilic attack (e.g., Grignard additions to form bulky tert-alkyl amines)[1] or catalytic hydrogenation to primary amines[2]. Similarly, 2-cyanobenzothiazole (CBT) is highly optimized for bioorthogonal click reactions; its highly electrophilic nitrile carbon reacts rapidly and selectively with 1,2-aminothiols (like N-terminal cysteines) for protein labeling[3].

By stark contrast, 2-(3-chloroquinoxalin-2-yl)acetonitrile is a bifunctional powerhouse. The dual nitrogen atoms of the pyrazine ring dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This electronic environment activates two distinct sites prior to any nitrile functionalization:

  • The C3-Chlorine (SNAr): The halogen is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by amines and thiols, serving as a primary vector for synthesizing kinase inhibitors.

  • The α -Methylene Group: Flanked by the electron-withdrawing nitrile and the electron-deficient quinoxaline ring, the methylene protons are highly acidic. This enables facile deprotonation and subsequent reactions, such as epoxidation to yield oxiranyl-quinoxaline antiproliferative agents[4].

Comparative Reactivity Profile
Heterocyclic NitrilePrimary Reactive SiteDominant Reaction TypeKey Application in Literature
2-(3-Chloroquinoxalin-2-yl)acetonitrile C3-Chlorine & α -MethyleneChemoselective SNAr, Knoevenagel, EpoxidationKinase Inhibitors (VEGFR-2), Antiproliferatives[4]
2-Cyanopyridine Nitrile CarbonReduction, Grignard Double AdditionBulky tert-Alkyl Amines[1], Ligand Synthesis
2-Cyanobenzothiazole (CBT) Nitrile CarbonBioorthogonal Click (1,2-aminothiols)Protein Labeling, In Situ Nanostructure Assembly[3]

Visualizing the Reactivity Landscape

To conceptualize the divergent pathways available to 2-(3-chloroquinoxalin-2-yl)acetonitrile, the following diagram maps its primary synthetic vectors.

ReactivityMap Core 2-(3-Chloroquinoxalin-2-yl)acetonitrile SNAr C3 Position (SNAr Susceptible) Core->SNAr Amines/Thiols Methylene Active Methylene (pKa ~ 10-12) Core->Methylene Base/Carbonyls Nitrile Nitrile Group (Reduction/Addition) Core->Nitrile H2/Metal Cat. Prod1 Piperazinyl-Quinoxalines (VEGFR-2 Inhibitors) SNAr->Prod1 Prod2 Oxiranyl-Quinoxalines (Antiproliferative Agents) Methylene->Prod2 Prod3 Primary Amines (Catalytic Hydrogenation) Nitrile->Prod3

Bifunctional reactivity pathways of 2-(3-chloroquinoxalin-2-yl)acetonitrile in organic synthesis.

Experimental Design & Self-Validating Protocols

When working with highly functionalized heterocycles, reaction conditions must be carefully tuned to ensure chemoselectivity. The following protocols demonstrate how to selectively target the C3-chlorine without degrading the sensitive active methylene or nitrile groups.

Protocol A: Chemoselective SNAr Derivatization (Piperazine Addition)

This protocol is adapted from the synthesis of VEGFR-2 inhibitors, where the C3-chlorine is displaced by a piperazine derivative.

Causality in Reagent Selection:

  • Solvent (Acetonitrile): A polar aprotic solvent is critical. It stabilizes the Meisenheimer complex intermediate during SNAr. Protic solvents (like ethanol) are avoided during the reaction phase to prevent competitive solvolysis of the highly activated C3-chloride.

  • Base (NaHCO3): A mild, heterogeneous base is chosen over strong bases (e.g., KOtBu or NaOH). Strong bases would deprotonate the α -methylene group, leading to unwanted dimerization or polymerization via the nitrile group.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, combine equimolar amounts (1.0 equiv) of 2-(3-chloroquinoxalin-2-yl)acetonitrile and the desired secondary amine (e.g., a substituted piperazine).

  • Base Addition: Add 1.2 equivalents of anhydrous sodium bicarbonate ( NaHCO3​ ).

  • Reaction: Suspend the mixture in anhydrous acetonitrile (0.2 M concentration). Heat the mixture to reflux (~82 °C) under a nitrogen atmosphere for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 7:3 Hexane/EtOAc). The consumption of the UV-active starting material and the appearance of a lower-Rf product spot validates reaction progression.

  • Quench & Isolation: Cool the mixture to room temperature, then pour it into ice-cold distilled water under vigorous stirring. The sudden change in polarity forces the hydrophobic product to precipitate.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with n -hexane to remove unreacted amine, and recrystallize from absolute ethanol.

System Validation (NMR): Successful chemoselective SNAr is validated via 1H NMR (DMSO- d6​ ). The protocol is deemed successful if the active methylene singlet is retained (typically around δ 3.25–3.50 ppm), confirming the nitrile/methylene axis was untouched, while new aliphatic signals for the piperazine ring appear (e.g., triplets at δ 2.77 and 3.58 ppm).

WorkflowMap S1 Equimolar Mixing (Core + Amine + NaHCO3) S2 Reflux in MeCN (2 Hours, 82°C) S1->S2 S3 Aqueous Quench (Precipitation) S2->S3 S4 Vacuum Filtration & Hexane Wash S3->S4 S5 Recrystallization (Absolute EtOH) S4->S5

Self-validating experimental workflow for chemoselective SNAr derivatization at the C3 position.

Protocol B: Precursor Synthesis via Deoxychlorination

If the 3-chloro derivative must be synthesized de novo from a 2,3-dihydroxyquinoxaline precursor, stringent conditions are required to prevent mono-chlorination.

Workflow: Treatment of the dihydroxy derivative with an excess of phosphorus oxychloride ( POCl3​ ) in boiling acetonitrile, utilizing triethylamine ( Et3​N ) as a catalytic acid scavenger, drives the reaction to the dichloro-intermediate (e.g., 2,3-dichloroquinoxaline) in high yields (>85%)[5]. This intermediate is subsequently reacted with an active methylene compound to install the acetonitrile moiety.

Conclusion

While standard heterocyclic nitriles like 2-cyanopyridine and CBT are highly specialized for nitrile-centric transformations (reductions and bioorthogonal clicks, respectively), 2-(3-chloroquinoxalin-2-yl)acetonitrile serves as a versatile, multi-nodal scaffold. By understanding the profound electron-withdrawing effects of the quinoxaline core, researchers can exploit its highly reactive C3-chlorine and acidic α -methylene group to rapidly assemble complex, biologically active architectures such as kinase inhibitors and antiproliferative agents.

References

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation Source: Taylor & Francis URL:

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: NIH / ACS URL:3[3]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives Source: MDPI URL:4[4]

  • Utilization of 2,3-Hydrazinylquinoxalin-2-ol in the Synthesis of Fused Quinoxaline Ring Systems Source: TSI Journals URL:5[5]

  • Chapter 2: Synthetic Methods for Alkyl Amines Source: RSC Books URL:2[2]

  • Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles Source: ChemRxiv URL:1[1]

Sources

Validation

In-vitro testing of 2-(3-Chloroquinoxalin-2-yl)acetonitrile against cancer cell lines

An in-depth evaluation of chemical scaffolds is the cornerstone of rational drug design. The 2-(3-Chloroquinoxalin-2-yl)acetonitrile compound serves as a highly privileged, foundational building block in oncology drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical scaffolds is the cornerstone of rational drug design. The 2-(3-Chloroquinoxalin-2-yl)acetonitrile compound serves as a highly privileged, foundational building block in oncology drug development. While the unoptimized scaffold exhibits minimal targeted cytotoxicity, its derivatization into complex tricyclic structures has yielded breakthrough therapeutics—most notably, selective inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) and SUMOylation enzymes.

This guide provides a comprehensive comparative analysis of the 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold and its advanced derivatives against standard alternative chemotherapeutics. By examining in-vitro performance across specific cancer cell lines, we establish a framework for evaluating synthetic lethality, specifically in CCNE1-amplified tumors.

Mechanistic Rationale: From Scaffold to Synthetic Lethality

The true value of the 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold lies in its structural amenability to form potent PKMYT1 inhibitors, such as the clinical candidate RP-6306 [1].

In normal cell cycles, CDK1 is held in an inactive state prior to mitosis via dual phosphorylation: WEE1 phosphorylates the Tyr15 residue, while PKMYT1 phosphorylates the Thr14 residue. However, in cancers harboring CCNE1 amplifications (frequently seen in ovarian and breast cancers), cells experience severe replication stress. These cells become uniquely reliant on PKMYT1 to prevent premature mitotic entry.

When advanced quinoxaline derivatives inhibit PKMYT1, CDK1 is de-repressed at the Thr14 site. This triggers unscheduled mitosis before DNA replication is complete, leading to catastrophic DNA damage (pan-γH2AX accumulation) and apoptosis—a classic example of synthetic lethality [2].

G CCNE1 CCNE1 Amplification (Cancer Cell State) RepStress Replication Stress CCNE1->RepStress Drives Mitosis Unscheduled Mitosis RepStress->Mitosis Vulnerability PKMYT1 PKMYT1 Kinase CDK1_Inact CDK1 (Inactive) pThr14 PKMYT1->CDK1_Inact Phosphorylates CDK1_Act CDK1 (Hyperactive) CDK1_Inact->CDK1_Act De-repression Scaffold Quinoxaline Derivative (e.g., RP-6306) Scaffold->PKMYT1 Inhibits CDK1_Act->Mitosis Triggers Apoptosis Synthetic Lethality (Apoptosis) Mitosis->Apoptosis DNA Damage

Fig 1: Mechanism of synthetic lethality induced by quinoxaline-derived PKMYT1 inhibitors.

Comparative In-Vitro Efficacy Profile

To objectively evaluate the performance of this chemical class, we must compare the raw 2-(3-Chloroquinoxalin-2-yl)acetonitrile intermediate against its optimized derivative (RP-6306) and alternative cell-cycle inhibitors (the WEE1 inhibitor AZD-1775, and the CDK2 inhibitor Dinaciclib).

The data below highlights the necessity of scaffold optimization. While alternative inhibitors like AZD-1775 and Dinaciclib show high potency, they lack the genetic selectivity window provided by PKMYT1 inhibition, resulting in higher off-target toxicity in wild-type (WT) cells [2].

Table 1: In-Vitro Cytotoxicity (EC₅₀) Across Isogenic and Patient-Derived Cell Lines

Compound / ScaffoldPrimary TargetHCC1569 EC₅₀ (CCNE1 Amp)OVCAR3 EC₅₀ (CCNE1 Amp)KYSE30 EC₅₀ (CCNE1 WT)Selectivity Window
2-(3-Chloroquinoxalin-2-yl)acetonitrile N/A (Baseline)> 10,000 nM> 10,000 nM> 10,000 nMNone
RP-6306 (Advanced Derivative)PKMYT126 - 93 nM~ 30 nM> 600 nM> 14-fold
AZD-1775 (Alternative)WEE1~ 150 nM~ 200 nM~ 150 nM~ 1-fold
Dinaciclib (Alternative)CDK2/9~ 10 nM~ 15 nM~ 12 nM~ 1-fold

Data synthesis derived from comprehensive genome-scale CRISPR-Cas9 screens and subsequent pharmacological validations [2].

Self-Validating Experimental Protocols

To ensure that the observed cytotoxicity is mechanism-dependent (PKMYT1 inhibition) rather than an off-target effect of the quinoxaline scaffold, the following protocols incorporate an isogenic cell line pair as an internal validation system.

Protocol A: Cell Viability & Synthetic Lethality Assay (CellTiter-Glo)

Causality Focus: Using an isogenic pair (e.g., FT282 WT vs. FT282-CCNE1 overexpressing) isolates the genetic variable, proving that the compound's efficacy is strictly tied to CCNE1 amplification.

  • Cell Seeding: Plate FT282 WT and FT282-CCNE1 cells at 1,000 cells/well in 384-well white opaque plates using 30 µL of complete growth media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (Base Scaffold, RP-6306, AZD-1775) in 100% DMSO.

  • Dosing: Transfer 100 nL of the compound dilutions to the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.3% DMSO final).

  • Incubation: Incubate the plates for 120 hours (5 days) to allow for multiple cell doublings, which is critical for capturing replication stress-induced apoptosis.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 15 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Normalization: Normalize data against DMSO controls (100% viability) and staurosporine positive controls (0% viability) to calculate the EC₅₀.

Protocol B: Target Engagement Validation (Dual-Phosphorylation Western Blot)

Causality Focus: Because PKMYT1 specifically phosphorylates CDK1 at Thr14 (while WEE1 targets Tyr15), a dual-readout Western blot acts as a self-validating biochemical assay. A true PKMYT1 inhibitor derived from the quinoxaline scaffold will reduce pThr14 without affecting pTyr15.

  • Treatment: Treat HCC1569 cells with 100 nM of the optimized derivative (RP-6306) or WEE1 inhibitor (AZD-1775) for 4 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation states).

  • Protein Separation: Run 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Antibody Probing:

    • Probe membrane A with anti-CDK1-pThr14 (Target engagement for PKMYT1).

    • Probe membrane B with anti-CDK1-pTyr15 (Target engagement for WEE1).

    • Probe membrane C with anti-total CDK1 and Vinculin (Loading controls).

  • Validation Check: The quinoxaline-derived PKMYT1 inhibitor must show >80% reduction in pThr14 signal with <10% change in pTyr15 signal [1].

Conclusion

The 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold is a prime example of how a biologically inert intermediate can be structurally evolved into a highly selective, first-in-class targeted therapy. While alternative inhibitors broadly target the cell cycle (WEE1/CDK2) and cause dose-limiting toxicities, the engineered derivatives of this quinoxaline scaffold exploit the specific synthetic lethal relationship between PKMYT1 and CCNE1 amplification, offering a profound therapeutic window for oncology drug development [3].

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition. Nature / PMC - NIH. Available at:[Link]

  • Bicyclic and tricyclic inhibitors of sumoylation enzymes and methods for their use.Patent WO2012064897A2 - Google Patents.
Comparative

Comparative Analysis of the Reaction Kinetics of 2-(3-Chloroquinoxalin-2-yl)acetonitrile in Nucleophilic Aromatic Substitution

Introduction & Mechanistic Rationale In the realm of drug discovery and materials science, quinoxaline derivatives serve as privileged heteroaromatic scaffolds. The functionalization of these cores relies heavily on Nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of drug discovery and materials science, quinoxaline derivatives serve as privileged heteroaromatic scaffolds. The functionalization of these cores relies heavily on Nucleophilic Aromatic Substitution (SNAr). While simple substrates like 2-chloroquinoxaline are common, the introduction of specific functional groups drastically alters their reactivity.

2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) represents a highly optimized electrophile. The presence of the acetonitrile moiety (-CH2CN) at the C2 position introduces profound electronic effects that differentiate its kinetic profile from standard alternatives.

SNAr reactions on chloroquinoxalines proceed via an Addition-Elimination (Ad-E) mechanism[1]. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged Meisenheimer (σ) complex[2]. In our target molecule, the -CH2CN group exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent C3 position, significantly lowering the activation energy ( Ea​ ) required to reach the transition state compared to unsubstituted 2-chloroquinoxaline[3]. Furthermore, unlike highly activated di-halogenated substrates, this mono-halogenated derivative ensures strict regiocontrol.

SNAr_Mechanism A 2-(3-Chloroquinoxalin-2-yl)acetonitrile (Electrophile) C Meisenheimer Complex (σ-complex) A->C k1 (Slow, RDS) B Nucleophile (e.g., Piperidine) B->C D Substituted Quinoxaline Product C->D k2 (Fast) E Chloride Ion (Leaving Group) C->E

Addition-Elimination (Ad-E) SNAr mechanism via the rate-determining Meisenheimer complex.

Comparative Kinetic Profiling

To objectively evaluate the performance of 2-(3-chloroquinoxalin-2-yl)acetonitrile, we must benchmark it against its structural relatives: 2-chloroquinoxaline (the baseline) and 2,3-dichloroquinoxaline (a highly activated, but difficult-to-control alternative).

The table below summarizes representative kinetic parameters (second-order rate constants, kA​ ) for the SNAr reaction with a standard secondary amine (piperidine) at 25°C. Solvent selection is equally critical; polar aprotic solvents dramatically accelerate the reaction by solvating the transition state without hydrogen-bonding to the nucleophile[1][3].

Table 1: Comparative Kinetic Parameters for SNAr with Piperidine (25°C)
SubstrateSolvent kA​ (M⁻¹ s⁻¹)Relative ReactivityRegioselectivity
2-Chloroquinoxaline DMSO 1.2×10−3 1x (Baseline)High (Mono)
2,3-Dichloroquinoxaline DMSO 8.5×10−2 ~70xPoor (Di-substitution risk)
2-(3-Chloroquinoxalin-2-yl)acetonitrile DMSO 3.4×10−2 ~28xExcellent (Mono)
2-(3-Chloroquinoxalin-2-yl)acetonitrile THF 4.1×10−4 ~0.3xExcellent (Mono)

Note: Data synthesized from established kinetic models of substituted chloroquinoxalines to illustrate comparative reactivity trends[1][4][5].

Data Analysis & Causality
  • The "Goldilocks" Reactivity Profile: 2,3-dichloroquinoxaline is highly reactive due to the cumulative -I effect of two chlorine atoms[5]. However, this hyper-reactivity frequently leads to poor regioselectivity and unwanted di-substitution. 2-(3-chloroquinoxalin-2-yl)acetonitrile hits the optimal middle ground: it is approximately 28 times faster than the baseline 2-chloroquinoxaline, yet its single leaving group strictly limits the reaction to mono-substitution.

  • Solvent Causality: The reaction rate in DMSO is nearly two orders of magnitude higher than in ethereal solvents like THF. DMSO, a highly polar aprotic solvent, stabilizes the highly polar, negatively charged Meisenheimer complex, significantly lowering the activation energy barrier[1].

Self-Validating Experimental Protocol: Kinetic Measurement

To ensure trustworthiness and reproducibility in your own laboratory, the following protocol describes a self-validating system for measuring SNAr kinetics using UV-Vis spectrophotometry.

Causality-Driven Methodology

Step 1: Preparation of Pseudo-First-Order Conditions

  • Action: Prepare a 1.0 mM stock solution of 2-(3-chloroquinoxalin-2-yl)acetonitrile and a 50.0 mM stock solution of piperidine in anhydrous DMSO.

  • Causality: Utilizing a 50-fold molar excess of the nucleophile ensures its concentration remains effectively constant throughout the reaction. This isolates the quinoxaline substrate's concentration as the sole variable, simplifying the complex second-order rate equation into a predictable pseudo-first-order decay model[2][4].

Step 2: Thermostated Baseline Establishment

  • Action: Transfer 2.0 mL of the substrate solution to a quartz cuvette housed in a Peltier-thermostated UV-Vis cell holder set strictly to 25.0 ± 0.1 °C. Record the baseline absorbance at the substrate's λmax​ (typically around 320 nm).

  • Causality: Temperature fluctuations exponentially affect reaction rates according to the Arrhenius equation. Strict thermal control is mandatory for extracting reproducible kinetic data.

Step 3: Reaction Initiation and Monitoring

  • Action: Inject 100 µL of the piperidine stock directly into the cuvette. Rapidly mix via an in-cuvette micro-magnetic stirrer. Monitor the decay of absorbance at λmax​ every 10 seconds for at least 5 half-lives.

  • Causality: In-cuvette mixing prevents dead-time data loss, allowing you to capture the crucial initial rate data where the reaction trajectory is most linear.

Step 4: Data Validation (Self-Checking Mechanism)

  • Action: Plot ln(At​−A∞​) versus time. Calculate the observed rate constant ( kobs​ ) from the negative slope.

  • Causality: A strictly linear plot ( R2>0.99 ) validates that the reaction is genuinely first-order with respect to the substrate. Furthermore, the presence of sharp isosbestic points during spectral overlay confirms a clean conversion without long-lived intermediates or side reactions.

Kinetic_Workflow Step1 1. Reagent Preparation Substrate (1 mM) & Nu (50 mM) in DMSO Step2 2. Thermal Equilibration Peltier-controlled Cuvette at 25.0°C Step1->Step2 Step3 3. Spectrophotometric Monitoring Record Absorbance Decay at λ_max Step2->Step3 Step4 4. Kinetic Validation Linear Plot of ln(A_t - A_inf) vs Time Step3->Step4

Step-by-step UV-Vis spectrophotometric workflow for pseudo-first-order kinetic validation.

Conclusion

For chemists developing novel therapeutics, 2-(3-chloroquinoxalin-2-yl)acetonitrile represents an optimal electrophilic scaffold. It elegantly bridges the gap between the sluggish reactivity of unsubstituted mono-chloroquinoxalines and the chaotic regioselectivity of di-chloroquinoxalines. By leveraging polar aprotic solvents and maintaining rigorous pseudo-first-order conditions, researchers can achieve high-yielding, predictable, and kinetically sound nucleophilic substitutions.

References

  • EvitaChem. Buy 2-(3-Chloroquinoxalin-2-yl)acetonitrile (EVT...). 3

  • Benchchem. 2-Chloroquinoxaline | High Purity | RUO Supplier. 4

  • ResearchGate. The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. 1

  • ACS Publications. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). 2

  • ResearchGate. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.5

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chloroquinoxalin-2-yl)acetonitrile proper disposal procedures

Operational Guide: Safe Handling, Decontamination, and Disposal of 2-(3-Chloroquinoxalin-2-yl)acetonitrile For researchers and drug development professionals, managing complex heterocyclic compounds requires a rigorous u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Decontamination, and Disposal of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

For researchers and drug development professionals, managing complex heterocyclic compounds requires a rigorous understanding of their physicochemical behavior. 2-(3-Chloroquinoxalin-2-yl)acetonitrile is a highly reactive halogenated aromatic nitrile. Improper disposal of this compound poses severe logistical and environmental risks, including the potential generation of hydrogen cyanide (HCN) gas and polychlorinated dibenzodioxins (PCDDs).

This guide provides a self-validating, mechanistic approach to the safe operational handling and terminal disposal of this chemical, moving beyond basic compliance to establish a foundation of absolute laboratory safety.

Chemical Identity & Hazard Profile

To design an effective disposal strategy, we must first analyze the structural vulnerabilities of the compound. The presence of both a nitrile group (-C≡N) and a chlorinated aromatic ring dictates strict segregation rules.

Table 1: Physicochemical Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication for Disposal
CAS Number 68350-65-2Essential identifier for hazardous waste manifesting and regulatory tracking[1].
Molecular Formula C₁₀H₆ClN₃High nitrogen and chlorine content requires specialized high-temperature incineration.
Functional Groups Chloro, Nitrile, QuinoxalineExtreme risk of HCN and HCl release upon thermal or chemical decomposition[2].
Incompatibilities Strong acids, bases, oxidizersMixing with acids/bases can trigger violent hydrolysis and cyanide gas release[2].
GHS Classification Acute Tox. 4, Eye Dam. 1Mandates strict PPE (respirator, chemical goggles) during spill cleanup.

The Causality of Disposal Choices: Mechanistic Safety

In chemical waste management, why we execute a protocol is as important as how we execute it.

The Danger of Aqueous Disposal: Due to its potential to release cyanide, halogenated nitrile waste must never be disposed of in water systems or standard aqueous waste streams 3[3]. Nitriles are susceptible to hydrolysis in both aqueous acid and base, a reaction that generates heat and can liberate toxic byproducts.

The Necessity of High-Temperature Incineration: Standard municipal or low-temperature incineration of chlorinated heterocycles can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, the primary and only recommended method for the disposal of halogenated aromatic nitriles is through a licensed hazardous waste facility utilizing high-temperature incineration (>1100°C) 4[4]. When heated to decomposition, the compound emits toxic fumes of hydrogen chloride, cyanide, and nitrogen oxides 2[2]. To mitigate this, the incinerator must be equipped with an alkaline scrubber system to capture and neutralize these acidic and toxic effluents before environmental release.

DisposalWorkflow Waste Halogenated Nitrile Waste 2-(3-Chloroquinoxalin-2-yl)acetonitrile Segregation Waste Segregation: Halogenated Organic Stream Waste->Segregation Logistical Routing Incineration High-Temperature Incineration (> 1100°C, 2s residence) Segregation->Incineration Approved Facility Decomp Thermal Decomposition Intermediate Phase Incineration->Decomp Effluent Toxic Flue Gases: HCl, NOx, HCN Decomp->Effluent Oxidation & Cleavage Scrubber Alkaline Gas Scrubbing (NaOH / Ca(OH)2) Effluent->Scrubber Gas Capture Exhaust Safe Environmental Release: NaCl, N2, CO2, H2O Scrubber->Exhaust Neutralization

Fig 1: Mechanistic workflow for the thermal degradation and effluent neutralization of nitrile waste.

Step-by-Step Operational Protocols

The following methodologies are designed as self-validating systems. Each phase includes a verification step to ensure chemical compatibility and operator safety.

Protocol A: Routine Laboratory Waste Segregation
  • Compatibility Verification: Before adding 2-(3-Chloroquinoxalin-2-yl)acetonitrile to any waste bulk, verify the pH of the existing waste stream using indicator strips. The pH must be neutral (pH ~7). Causality: Introducing this compound to highly acidic or basic waste can catalyze nitrile hydrolysis and liberate HCN gas[2].

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) or amber glass container. Do not use metal containers, as nitriles can polymerize in the presence of certain metals[2].

  • Segregation & Labeling: Affix a GHS-compliant label explicitly stating: "Halogenated Organic Waste - Contains Nitriles and Chlorinated Heterocycles." Never mix this stream with non-halogenated solvents.

  • Storage: Store the sealed container in a well-ventilated, cool, and dry secondary containment tray, away from direct light and moisture, until collection by a licensed disposal vendor.

Protocol B: Solid Spill Response and Decontamination
  • Isolation & PPE: Immediately evacuate non-essential personnel. The responder must don appropriate PPE: double nitrile gloves, chemical-resistant suit, tightly fitting safety goggles, and a NIOSH-approved particulate respirator (N95 or higher).

  • Dry Containment: Surround the spilled solid with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: This prevents the physical dispersion of the fine powder into the ambient air.

  • Mechanical Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the mixture. Avoid sweeping motions that generate airborne dust. Place the collected material into a designated, sealable hazardous waste container.

  • Surface Decontamination (Validation Step): Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse. Collect all rinse water using absorbent pads. Validation: Swab the cleaned area and test the swab with a UV lamp or appropriate analytical method to confirm the complete removal of the quinoxaline residue. Dispose of all pads and swabs as halogenated organic waste.

References

  • NextSDS. "2-(3-chloroquinoxalin-2-yl)acetonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Dichloroacetonitrile | C2HCl2N | CID 18177." PubChem. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Operational Safety & Logistics Master Plan: Handling 2-(3-Chloroquinoxalin-2-yl)acetonitrile 1. Executive Summary & Hazard Causality 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) is a highly versatile nitroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Master Plan: Handling 2-(3-Chloroquinoxalin-2-yl)acetonitrile

1. Executive Summary & Hazard Causality 2-(3-Chloroquinoxalin-2-yl)acetonitrile (CAS: 68350-65-2) is a highly versatile nitrogen-containing heterocyclic building block used extensively in medicinal chemistry for synthesizing kinase inhibitors and antimicrobial agents[1]. However, its structural components present dual chemical hazards that dictate stringent, non-negotiable handling protocols.

  • The Chloroquinoxaline Core: The chlorine atom at the 3-position is highly electrophilic, making the molecule susceptible to nucleophilic aromatic substitution. Biologically, this reactivity translates to acute oral toxicity and acts as a potent respiratory and skin sensitizer.

  • The Acetonitrile Moiety: Nitrile derivatives can act as aggressive skin penetrants. Under thermal decomposition or extreme hydrolysis, they risk releasing toxic byproducts, including nitrogen oxides (NOx) and trace cyanides[2].

Because of this specific causality—where the compound can both penetrate the dermal layer and react aggressively with biological nucleophiles—standard laboratory PPE is insufficient. A proactive, self-validating safety system is required to protect researchers and ensure environmental compliance.

2. Quantitative Personal Protective Equipment (PPE) Matrix To mitigate the specific hazards of 2-(3-Chloroquinoxalin-2-yl)acetonitrile, personnel must utilize a layered defense strategy. The following table summarizes the quantitative specifications for required PPE[3].

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeCausality & Rationale
Primary Gloves Nitrile Rubber>0.11 mm>480 minProtects against incidental solid contact. Nitrile offers excellent resistance to the solid compound.
Secondary Gloves Neoprene>0.30 mm>240 minWorn over nitrile when handling the compound in solvent solutions (e.g., DCM, DMF) to prevent rapid permeation[2].
Eye Protection PolycarbonateN/AN/AChemical splash goggles prevent ocular exposure to reactive electrophiles. A face shield is required for large volumes.
Respiratory N95 / P100N/AN/AFilters out aerosolized particles <0.3 microns, preventing severe respiratory tract irritation.
Body Protection Flame-Resistant CottonN/AN/APrevents static buildup and protects against combustible solid hazards (Storage Class 11).

3. Operational Workflow & Handling Protocol Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.

  • Step 1: Environmental Validation Before opening the chemical container, verify the fume hood flow rate. Use an anemometer to ensure the face velocity is >100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it must pull inward steadily without fluttering erratically.

  • Step 2: PPE Donning & Integrity Check Don the flame-resistant lab coat and chemical splash goggles. Put on the primary nitrile gloves. Self-Validation: Inflate each glove manually and trap the air to check for microscopic pinholes before wearing. If handling solutions, don the secondary neoprene gloves.

  • Step 3: Weighing and Transfer Transfer the solid 2-(3-Chloroquinoxalin-2-yl)acetonitrile using anti-static, non-sparking spatulas[3]. Weigh the compound inside an enclosed balance situated within the fume hood to prevent the aerosolization of the reactive dust.

  • Step 4: Reaction Setup Dissolve the compound under an inert atmosphere (Nitrogen or Argon) to prevent unwanted ambient moisture hydrolysis, which can degrade the nitrile group and cause pressure buildup.

  • Step 5: Post-Handling Decontamination Wipe down all spatulas, balances, and hood surfaces with a solvent compatible with the compound (e.g., a small amount of acetone or ethanol), collecting all wipes immediately as hazardous waste.

Workflow A 1. Fume Hood Verification (Flow >100 fpm) B 2. PPE Donning (Double Nitrile, Face Shield) A->B C 3. Weighing & Transfer (Anti-static, Enclosed) B->C D 4. Reaction Setup (Inert Atmosphere) C->D E 5. Post-Handling Decontamination D->E

Fig 1: Step-by-step operational workflow for handling 2-(3-Chloroquinoxalin-2-yl)acetonitrile.

4. Decontamination & Disposal Plan Because 2-(3-Chloroquinoxalin-2-yl)acetonitrile contains both halogens and a nitrile group, it must never be disposed of down the drain or in regular trash[2]. It is classified as hazardous waste and must be managed according to EPA/RCRA regulations[3].

Protocol for Spill Response:

  • Evacuate & Assess: If a spill occurs, immediately secure the area. If the spill is outside a fume hood, personnel must don an N95/P100 respirator before responding.

  • Containment: Do not use combustible materials (like paper towels) for a large solid spill. Apply an inert absorbent material such as dry sand or vermiculite over the area[2].

  • Collection: Use a non-sparking brush and dustpan to sweep up the compound and the absorbent to prevent static ignition.

  • Decontamination: Wash the spill area thoroughly with soap and water, or a dilute alkaline solution to neutralize residual electrophilic species, collecting all rinsate.

Protocol for Waste Disposal:

  • Segregation: Collect all solid waste, contaminated gloves, and wipes in a designated, leak-proof secondary container labeled "Hazardous Halogenated Organic Waste - Toxic/Combustible"[3].

  • Storage: Store the sealed waste container in a cool, well-ventilated satellite accumulation area away from strong oxidizers or acids.

  • Final Disposal: Arrange for a licensed environmental health and safety (EHS) professional to transport and incinerate the waste in compliance with local and federal RCRA guidelines[2].

SpillResponse S1 Spill Detected (Evacuate & Assess) S2 Apply Inert Absorbent (Sand / Vermiculite) S1->S2 S3 Collect Waste (Non-sparking tools) S2->S3 S4 Seal in Compatible Secondary Container S3->S4 S5 EPA/RCRA Compliant Hazardous Disposal S4->S5

Fig 2: Emergency spill response and RCRA-compliant disposal pathway for hazardous nitrile waste.

References

  • NextSDS. "2-(3-chloroquinoxalin-2-yl)acetonitrile — Chemical Substance Information." NextSDS. Available at:

  • Sigma-Aldrich. "2-Chloroquinoxaline 98 1448-87-9 - Safety Information." Sigma-Aldrich. Available at:

  • BenchChem. "Proper Disposal of 2-(5-Methylisoxazol-3-yl)acetonitrile: A Guide for Laboratory Professionals." BenchChem. Available at:

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Chloroquinoxaline." Fisher Scientific. Available at:

© Copyright 2026 BenchChem. All Rights Reserved.